molecular formula C6H3BrN2O B2534667 5-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile CAS No. 1780045-62-6

5-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile

カタログ番号: B2534667
CAS番号: 1780045-62-6
分子量: 199.007
InChIキー: XAOJFQXRFSUQMB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile (CAS 1780045-62-6) is a high-purity brominated dihydropyridine derivative supplied as a solid for research use. This compound features a pyridin-2(1H)-one core, a scaffold identified in scientific literature as a critical structural motif for developing small-molecule inhibitors that target protein-protein interactions, such as the survivin dimerization interface . The bromine and carbonitrile functional groups on the heteroaromatic ring make it a versatile synthetic intermediate for further chemical exploration in medicinal chemistry . Compounds based on the 3-cyano-pyridin-2(1H)-one structure have been investigated as survivin-dimerization modulators, which can inhibit cancer cell proliferation . Furthermore, structurally related pyridine-3-carbonitrile derivatives have been studied for their potential as anticancer agents and phosphodiesterase 3 (PDE3) inhibitors, indicating the broader research relevance of this chemical class . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to use, as this compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

特性

IUPAC Name

5-bromo-6-oxo-1H-pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O/c7-5-2-1-4(3-8)9-6(5)10/h1-2H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOJFQXRFSUQMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)C(=C1)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Structural Chameleon: A Guide to 5-Bromo-6-Hydroxypyridine-2-Carbonitrile

[1]

Executive Summary

In the landscape of heterocyclic drug design, 5-bromo-6-hydroxypyridine-2-carbonitrile represents a critical scaffold, particularly in the development of kinase inhibitors and non-nucleoside reverse transcriptase inhibitors.[1] However, its utility is frequently complicated by lactam-lactim tautomerism —a dynamic equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms.[1]

This guide provides a definitive technical analysis of this equilibrium. Contrary to intuition based on phenol chemistry, experimental and computational evidence confirms that the lactam (6-oxo) tautomer is the dominant species in both the solid state and polar solution. Understanding this distinction is not merely academic; it dictates the regioselectivity of alkylation reactions (N- vs. O-alkylation) and the molecule's hydrogen-bonding behavior in protein active sites.[1]

Structural Dynamics & Thermodynamics

The molecule exists in a prototropic equilibrium. The position of the hydrogen atom (on Nitrogen vs. Oxygen) fundamentally alters the electronic landscape of the ring.

The Tautomeric Equilibrium

The equilibrium involves a 1,3-proton shift. While "6-hydroxypyridine" is the nomenclature often used in catalogs, the structure behaves predominantly as 5-bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile .[1]

  • Tautomer A (Lactam/Oxo): Characterized by a C=O carbonyl and an N-H bond. This form loses the classic Hückel aromaticity of the pyridine ring but gains stability through a significant dipolar contribution and strong intermolecular hydrogen bonding (dimerization).

  • Tautomer B (Lactim/Hydroxy): Characterized by a C-OH and a C=N bond.[1] This form retains full pyridine aromaticity.

Electronic Influence of Substituents

The specific substitution pattern of this molecule strongly biases the equilibrium toward the Lactam form:

  • C2-Cyano Group (CN): A strong electron-withdrawing group (EWG) at the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -position relative to the nitrogen. It decreases the basicity of the ring nitrogen but increases the acidity of the N-H proton.
    
  • C5-Bromine (Br): Located para to the nitrile and ortho to the oxygen function. Its inductive withdrawal (-I) further acidifies the system, while its lipophilicity impacts solubility.[1]

The combination of these EWGs stabilizes the negative charge density on the oxygen in the conjugate base, but in the neutral molecule, the high polarity of the C=O bond in the lactam form is energetically favored in polar media (DMSO, Methanol, Water) and the crystal lattice.

Pathway Visualization

The following diagram illustrates the equilibrium and the environmental factors driving the shift.

TautomerismLactamLactam Form(5-bromo-6-oxo-1,6-dihydropyridine...)Major Species in Solution/SolidTransitionTransition State[1,3-Proton Shift]Lactam->TransitionLactimLactim Form(5-bromo-6-hydroxypyridine...)Minor Species (Gas Phase)Transition->LactimSolventPolar Solvents(DMSO, H2O)Solvent->LactamStabilizes DipoleDimerDimerization(H-Bond Stabilization)Dimer->LactamFavors C=O...H-N

Figure 1: Tautomeric equilibrium favoring the Lactam species due to solvent stabilization and dimerization energy.[1][2]

Analytical Characterization Strategy

Distinguishing the tautomers requires specific spectroscopic markers. Reliance on a single method (e.g., low-res MS) is insufficient as both forms have identical mass (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

NMR Spectroscopy (Self-Validating Protocol)

The most reliable method for assignment in solution is ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">



FeatureLactam (Oxo) SignalLactim (Hydroxy) SignalMechanistic Reason
C6 Carbon (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

C)
160 - 165 ppm 165 - 170 ppmThe C=O carbonyl carbon is significantly shielded compared to the C-OH aromatic carbon.
C2 Carbon (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

C)
~115 - 120 ppm~130 - 135 ppmThe

-like character of Nitrogen in the lactam shields the adjacent carbons.
N-H / O-H Proton Broad singlet, 11-13 ppm Sharp singlet (rarely seen)The N-H proton participates in strong H-bonding/exchange; O-H is often invisible or very broad.[1]
Coupling (

)
Distinct

values
Aromatic couplingLoss of bond alternation in lactam affects

values of remaining ring protons.
X-Ray Crystallography

In the solid state, the Lactam form is confirmed by bond length analysis:

  • C6=O bond: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     Å (Double bond character).
    
  • C6-O bond (Lactim): Would be ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     Å (Single bond character).
    
  • Ring C-N-C angle: The internal angle at Nitrogen is wider in the lactam (

    
    ) compared to the pyridine (
    
    
    ).

Synthetic Pathways & Experimental Protocols

Synthesis of the Core Scaffold

Direct bromination of 6-hydroxypyridine-2-carbonitrile is the most efficient route.[1] The C5 position is activated by the ortho-hydroxyl/oxo group, allowing for high regioselectivity without touching the nitrile.

Protocol: Regioselective Bromination
  • Reagents: 6-Hydroxypyridine-2-carbonitrile (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq).[1]

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Temperature: 0°C to Room Temperature (RT).

Step-by-Step Methodology:

  • Dissolution: Charge a reaction vessel with 6-hydroxypyridine-2-carbonitrile (e.g., 10 mmol) and MeCN (50 mL). The starting material may be a suspension; this is normal.

  • Addition: Add NBS (10.5 mmol) portion-wise over 15 minutes at 0°C. Caution: Exothermic.

  • Reaction: Allow the mixture to warm to RT and stir for 2-4 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.[1] The product usually appears as a more non-polar spot than the starting material.

  • Quench & Workup: Pour the reaction mixture into ice-cold water (150 mL). The product, 5-bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile , typically precipitates as a white/off-white solid due to poor aqueous solubility of the brominated lactam.[1]

  • Purification: Filter the solid. Wash with water (

    
     mL) and cold ethanol (
    
    
    mL). Dry under vacuum at 45°C.
Reactivity: The Alkylation Trap

A critical challenge in using this scaffold is controlling N-alkylation (giving the pyridone derivative) vs. O-alkylation (giving the alkoxypyridine).[1]

  • N-Alkylation (Thermodynamic Control): Favored by soft electrophiles and polar aprotic solvents (DMF/K2CO3).[1]

  • O-Alkylation (Kinetic/Silver Salt Control): Favored by using Silver salts (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) or hard electrophiles, which coordinate to the hard oxygen center.
    

Alkylationcluster_0Reaction ConditionsStart5-Bromo-6-hydroxypyridine-2-carbonitrileCond_NBase: K2CO3 / NaHSolvent: DMFElectrophile: R-XStart->Cond_NCond_OBase: Ag2CO3Solvent: Toluene/BenzeneElectrophile: R-XStart->Cond_OProduct_NN-Alkylated Product(N-R Pyridone)Major Product (Standard)Cond_N->Product_NFavors Nitrogen NucleophileProduct_OO-Alkylated Product(2-Alkoxypyridine)Minor Product (Specialized)Cond_O->Product_OAg+ Coordinates Oxygen

Figure 2: Divergent synthesis pathways determined by reaction conditions.[1]

References

  • Katritzky, A. R., et al. (2010). Tautomerism in Heterocycles. Advances in Heterocyclic Chemistry.

    • Foundational text establishing the dominance of the pyridone (lactam) tautomer in 2-hydroxypyridines.[1]

  • Cox, R. A., et al. (1981). The Pyridone-Hydroxypyridine Tautomeric Equilibrium. Journal of the American Chemical Society.

    • Provides thermodynamic data confirming EWGs (like Nitrile) stabilize the lactam form.
  • PubChem Compound Summary. (2024). 5-Bromopyridine-2-carbonitrile and derivatives. National Center for Biotechnology Information.

    • Source for physical property data and structural identifiers.[3]

  • Beak, P., et al. (1980). Protomeric Equilibria in 2- and 4-Hydroxypyridines. Accounts of Chemical Research. [1]

    • Detailed analysis of solvent effects on the equilibrium constant .

solubility of 5-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile in DMSO vs methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Assay Development & Formulation

Executive Summary

This guide provides a technical analysis of the solubility characteristics of 5-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile (CAS: 1780045-62-6). As a functionalized 2-pyridone derivative, this compound exhibits complex solvation behavior driven by tautomeric equilibrium and strong intermolecular hydrogen bonding.

For research and drug development applications, DMSO (Dimethyl sulfoxide) is identified as the superior solvent for stock solution preparation due to its ability to disrupt lactam dimerization. Methanol serves as a secondary solvent, suitable for specific chromatographic applications but limited by lower saturation points and potential for precipitation upon aqueous dilution.

Physicochemical Profile & Solvation Mechanics

To predict and manipulate the solubility of this compound, one must understand the competition between its crystal lattice energy and the solvation energy provided by the medium.

1.1 Structural Determinants

The molecule features three critical motifs that dictate its solubility:

  • The Lactam Core (2-Pyridone): The 1,6-dihydropyridine-6-one moiety exists primarily in the amide (lactam) tautomer. This creates a "donor-acceptor" motif (NH donor, C=O acceptor) that promotes strong intermolecular dimerization (similar to DNA base pairing) in the solid state, significantly increasing the energy required to dissolve it.

  • Nitrile Group (-CN): A strong dipole that enhances polarity but does not provide hydrogen bond donation.

  • Bromine Atom (-Br): Increases lipophilicity and molecular weight, generally reducing water solubility without adding significant polar solvation capacity.

1.2 Comparative Solvent Analysis
FeatureDMSO (Dimethyl sulfoxide)Methanol (MeOH)
Dielectric Constant (

)
47.2 (High Polarity)33.0 (Moderate Polarity)
H-Bond Capability Strong Acceptor (S=O); No DonorDonor (-OH) & Acceptor (-O-)
Interaction Mechanism Dipole-dipole; Disrupts NH...O=C dimersH-bonding network; Solvates polar groups
Predicted Solubility High (>50 mM) Moderate (1–10 mM)
Primary Use Case High-concentration Stock Solutions (10-100 mM)LC-MS Mobile Phase; Recrystallization

The DMSO Advantage: DMSO acts as a potent Lewis base. The sulfoxide oxygen aggressively accepts the hydrogen bond from the pyridone N-H, effectively "breaking" the dimer pairs that stabilize the crystal lattice. Methanol, while polar, competes as both a donor and acceptor, often struggling to overcome the lattice energy of planar, stacking-capable systems like brominated pyridones.

Experimental Protocol: Solubility Determination

As specific solubility data is often absent from vendor COAs for this research chemical, the following validated workflow should be used to establish empirical limits.

2.1 Kinetic Solubility Assessment (Shake-Flask Method)

Objective: Determine the maximum concentration for biological assays.

Materials:

  • Compound: 5-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile (Solid)[1]

  • Solvents: Anhydrous DMSO (Grade ≥99.9%), HPLC-grade Methanol.

  • Equipment: Orbital shaker, Centrifuge, UV-Vis Spectrophotometer or HPLC.

Workflow:

  • Preparation: Weigh 5.0 mg of compound into two separate 1.5 mL microcentrifuge tubes.

  • Addition:

    • Tube A: Add 50

      
      L DMSO (Target: 100 mg/mL).
      
    • Tube B: Add 50

      
      L Methanol (Target: 100 mg/mL).
      
  • Agitation: Vortex for 60 seconds. If not dissolved, sonicate at 40°C for 10 minutes.

  • Stepwise Dilution: If solid remains, add solvent in 50

    
    L increments, vortexing between additions, until clarity is achieved or volume reaches 1 mL.
    
  • Quantitation: Centrifuge saturated solutions (13,000 rpm, 5 min) to pellet undissolved material. Analyze supernatant via HPLC-UV (254 nm) against a standard curve.

2.2 Visualization of Solvation Workflow

SolubilityWorkflow Start Start: 5 mg Solid Compound SolventAdd Add 50 µL Solvent (Target 100 mg/mL) Start->SolventAdd Sonicate Sonicate 40°C (10 min) SolventAdd->Sonicate Check Visual Inspection Dissolved Clear Solution Check->Dissolved Yes Precipitate Turbid / Solid Remains Check->Precipitate No Calc Calculate Solubility (Mass / Total Vol) Dissolved->Calc AddMore Add 50 µL Solvent (Dilute) Precipitate->AddMore AddMore->Sonicate Sonicate->Check

Figure 1: Step-wise decision tree for determining the saturation limit of the compound in organic solvents.

Implications for Drug Development[2][3]
3.1 Stock Solution Stability (DMSO)
  • Hygroscopicity Warning: DMSO is hygroscopic. Absorption of water from the atmosphere can induce precipitation of this lipophilic pyridone over time.

  • Storage Protocol: Store DMSO stocks (typically 10 mM or 100 mM) in aliquots at -20°C. Use septum-sealed vials to minimize moisture ingress.

  • Freeze-Thaw: The compound is chemically stable, but repeated freeze-thaw cycles may encourage crystal nucleation. Vortex vigorously after thawing.

3.2 Biological Assay Formulation

When transferring from DMSO stock to aqueous media (e.g., PBS or cell culture media):

  • The "Crash-Out" Risk: This compound has a LogP ~0.15 but high lattice energy. Rapid dilution into water can cause immediate precipitation.

  • Mitigation:

    • Perform an intermediate dilution in Methanol (if compatible) or a 1:1 DMSO:Water mix before the final dilution.

    • Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity in cells.

3.3 Chromatography (Methanol)

While DMSO is the solvent of choice for dissolution, Methanol is the preferred solvent for chromatography (LC-MS/HPLC).

  • Mobile Phase: The compound is stable in Methanol/Water gradients.

  • Sample Prep: If the sample is too concentrated in DMSO, dilute 1:10 with Methanol prior to injection to improve peak shape and prevent column overload.

References
  • PubChem. (n.d.). 5-Bromo-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile (Compound Summary). National Library of Medicine. Retrieved February 26, 2026, from [Link]

  • Li, D., et al. (2005). Solubility of Organic Compounds in DMSO and Methanol: Thermodynamic Analysis. Journal of Chemical & Engineering Data. (General reference for pyridone solubility trends).
  • Balbach, S., & Korn, C. (2004). Pharmaceutical particle size characterization and solubility. Journal of Pharmaceutical and Biomedical Analysis. (Protocol grounding for shake-flask method).

Sources

Therapeutic Potential of 2-Oxo-1,2-Dihydropyridine-3-Carbonitrile Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold (often referred to as 3-cyano-2-pyridone) represents a "privileged structure" in medicinal chemistry. Its utility stems from a unique ability to mimic the purine ring of ATP, making it a potent scaffold for kinase inhibition, while its Michael acceptor properties allow for covalent interactions with cysteine-rich domains in various enzymes.

This guide analyzes the structural activity relationships (SAR), therapeutic applications (specifically Oncology and Antimicrobial resistance), and sustainable synthetic methodologies for this scaffold. It is designed for researchers requiring actionable protocols and mechanistic insights.

Structural Architecture & Pharmacophore Analysis

The core stability of this scaffold relies on the lactam-lactim tautomerism. While the 2-oxo (lactam) form predominates in solution and solid states, the potential for the 2-hydroxy (lactim) form allows for versatile hydrogen bonding donor/acceptor roles within protein active sites.

The "Privileged" Pharmacophore

The 3-carbonitrile (-CN) group is not merely a passive substituent; it exerts a strong electron-withdrawing effect, increasing the acidity of the N1-proton and enhancing the hydrogen-bond donor capability of the lactam ring. This is critical for binding to the hinge region of kinase domains (e.g., PIM-1, VEGFR-2).

SAR Visualization

The following diagram maps the specific functionalities required at positions C3, C4, C5, and C6 for maximal therapeutic efficacy.

SAR_Map Core 2-oxo-1,2-dihydropyridine -3-carbonitrile Core N1 N1 Position: H-Bond Donor Core->N1 C3 C3 Position (-CN): Dipole Interactions & Metabolic Stability Core->C3 C4 C4 Position: Lipophilic/Aryl Group (Specificity Pocket) Core->C4 C6 C6 Position: Electronic Tuning (e.g., p-Fluorophenyl) Core->C6 Target_Kinase Target: Kinase Hinge Region (ATP Mimicry) N1->Target_Kinase Critical H-Bond C3->Target_Kinase Increases N1 Acidity Target_Survivin Target: Survivin (Ile74 Interaction) C4->Target_Survivin Hydrophobic Contact C6->Target_Kinase Pi-Stacking

Figure 1: Structural Activity Relationship (SAR) map highlighting critical binding interactions of the scaffold with kinase and survivin targets.

Therapeutic Applications

Oncology: Dual Targeting of Kinases and Survivin

The most significant recent advancement for this scaffold is its dual-action capability.

  • Survivin Inhibition: Survivin (BIRC5) is an inhibitor of apoptosis protein (IAP) overexpressed in cancers. 2-oxo-1,2-dihydropyridine-3-carbonitriles have been shown to bind to the BIR domain of survivin, specifically interacting with amino acid Ile74 .[1] This destabilizes the survivin dimer, leading to caspase-dependent apoptosis.

  • Kinase Inhibition (PIM-1, VEGFR-2): The scaffold acts as an ATP mimetic. Substitutions at C4 (e.g., 2-ethoxyphenyl) and C6 (e.g., 4-fluorophenyl) have yielded IC50 values as low as 0.70 µM against HT-29 colon cancer cells [1].[2]

Comparative Potency Data:

Compound VariantTargetCell Line / AssayIC50 / ActivityReference
4-(2-Ethoxyphenyl)-6-(4-F-Ph)General ProliferationHT-29 (Colon)0.70 µM[1]
Compound 5e (Dual Inhibitor)VEGFR-2 / HER-2MCF-7 (Breast)1.39 µM[2]
Compound 9oSurvivin (BIR Domain)Huh7 (Liver)2.4 µM[3]
Milrinone Analog (Pyridone)PDE3PDE Assay~1.0 µM[4]
Antimicrobial & Antiviral Potential

Modifications at the C3-cyano group (converting it to a hydrazide or heterocycle) often shift the activity profile from anticancer to antimicrobial.

  • Mechanism: Disruption of bacterial cell wall synthesis and interference with DNA gyrase.

  • Key Finding: Spiro-fused derivatives (e.g., indoline-spiro-pyridone) have shown high sensitivity against P. aeruginosa and S. aureus, outperforming standard antibiotics like Ampicillin in specific resistant strains [5].

Synthetic Accessibility: The One-Pot Protocol

The efficiency of generating these scaffolds determines their utility in high-throughput screening. The One-Pot Multicomponent Reaction (MCR) is the gold standard, adhering to Green Chemistry principles (atom economy).

Reaction Mechanism (Four-Component Synthesis)

The synthesis typically involves an aromatic aldehyde, a ketone (acetophenone), ethyl cyanoacetate, and ammonium acetate.

MCR_Mechanism Aldehyde Aromatic Aldehyde Knoevenagel Intermediate A: Arylidene (Knoevenagel) Aldehyde->Knoevenagel Cyanoacetate Ethyl Cyanoacetate Cyanoacetate->Knoevenagel Ketone Acetophenone/Ketone Enamine Intermediate B: Enamine Formation Ketone->Enamine Ammonium Ammonium Acetate Ammonium->Enamine Michael Michael Addition (A + B) Knoevenagel->Michael Enamine->Michael Cyclization Cyclization & Dehydration (- H2O, - EtOH) Michael->Cyclization Product Final Product: 2-oxo-1,2-dihydropyridine -3-carbonitrile Cyclization->Product

Figure 2: Mechanistic pathway of the one-pot four-component synthesis.

Experimental Protocols

Protocol A: Microwave-Assisted Green Synthesis

Rationale: Conventional reflux takes 12-18 hours. Microwave irradiation reduces this to minutes and improves yield.

Reagents:

  • Aromatic Aldehyde (1.0 mmol)

  • Acetophenone derivative (1.0 mmol)

  • Ethyl Cyanoacetate (1.0 mmol)[3]

  • Ammonium Acetate (8.0 mmol)[3]

  • Solvent: Ethanol (5 mL) or Solvent-free (neat)

Step-by-Step:

  • Preparation: In a microwave-safe vial, combine the aldehyde, acetophenone, ethyl cyanoacetate, and excess ammonium acetate.

  • Irradiation: Irradiate at 300W at 80°C for 2–5 minutes . (Monitor via TLC using Hexane:EtOAc 3:1).

  • Workup: Allow the mixture to cool to room temperature. The solid product usually precipitates out.

  • Purification: Filter the solid and wash with ice-cold water (to remove excess ammonium acetate) followed by cold ethanol. Recrystallize from ethanol/DMF.

  • Validation: Confirm structure via IR (look for CN peak at ~2220 cm⁻¹ and C=O at ~1650 cm⁻¹).

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Rationale: 2-pyridones can have solubility issues. This protocol adjusts for DMSO tolerance.

Materials:

  • Cell Lines: MCF-7 or HepG2.[4]

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Step-by-Step:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Dissolve the test compound in DMSO. Prepare serial dilutions in culture medium (Final DMSO concentration must be <0.1% to prevent solvent toxicity).

  • Incubation: Treat cells for 48h at 37°C in 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.

  • Solubilization: Aspirate medium carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm . Calculate IC50 using non-linear regression.

Future Directions: PROTACs

The 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold is an ideal candidate for Proteolysis Targeting Chimeras (PROTACs) .

  • Concept: Use the scaffold as the "warhead" (ligand) for the target protein (e.g., Survivin or PIM-1).

  • Linker Strategy: Attach a PEG-linker to the N1 position or the C4-aryl ring.

  • E3 Ligase: Connect to a Thalidomide derivative (Cereblon binder).

  • Goal: Instead of just inhibiting the kinase, the PROTAC would degrade it, overcoming resistance mechanisms associated with simple occupancy.

References

  • Abadi, A. H., et al. (2012). "Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents." National Institutes of Health (NIH) / PubMed.

  • El-Miligy, M. M., et al. (2022).[5] "Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action." Molecules (MDPI).

  • Wang, J., et al. (2022).[5] "Design, Synthesis, and Molecular Docking Study of Novel 3-Cyanopyridine Derivatives for the Anti-Cancer Drug Target Survivin Protein." Letters in Drug Design & Discovery.

  • Gowda, B. K., et al. (2012). "Synthesis and evaluation of novel 2-pyridone derivatives as inhibitors of phosphodiesterase3 (PDE3)." Bioorganic & Medicinal Chemistry Letters.

  • Ganbarov, K., et al. (2020). "Antimicrobial Activity of Hydropyridine Derivatives Against Gram-Positive and Gram-Negative Pathogenic Bacteria." Jomard Publishing.

Sources

Methodological & Application

using 5-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile as a fragment based drug design scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide and protocol suite for utilizing 5-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile in Fragment-Based Drug Design (FBDD).

Executive Summary & Scientific Rationale

As a Senior Application Scientist specializing in early-stage drug discovery, I frequently encounter the challenge of selecting fragment starting points that offer both high-quality biophysical interactions and robust synthetic tractability. The 2-pyridone motif is a cornerstone of modern medicinal chemistry, functioning as a rigid, planar system capable of serving simultaneously as a hydrogen bond donor (via the NH) and acceptor (via the C=O) .

When applied to Fragment-Based Drug Design (FBDD), the specific derivative 5-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile (CAS: 1780045-62-6) offers unparalleled versatility. Unlike unsubstituted pyridones, this fragment possesses two orthogonal growth vectors:

  • The C5-Bromine Vector : A highly reactive handle for palladium-catalyzed cross-coupling, allowing the fragment to "grow" into adjacent hydrophobic pockets (e.g., the gatekeeper or back pocket of kinases) .

  • The C2-Nitrile Vector : A polar vector that can act as a hydrogen bond acceptor or be transformed into bioisosteres (like tetrazoles or amidines) to engage solvent-exposed regions or acidic/basic residues.

Physicochemical Profiling (Rule of 3 Compliance)

For a fragment to be viable, it must strictly adhere to the "Rule of 3" (Ro3) to ensure that subsequent fragment growing does not lead to molecular obesity (excessive molecular weight and lipophilicity). As summarized in Table 1, this scaffold perfectly aligns with Ro3 parameters, providing a highly efficient ligand efficiency (LE) starting point.

Table 1: Physicochemical Properties of 5-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile

ParameterCalculated ValueRule of 3 ThresholdCompliance
Molecular Weight (MW) 199.01 g/mol ≤ 300 g/mol ✅ Yes
Partition Coefficient (LogP) 0.15≤ 3✅ Yes
Hydrogen Bond Donors (HBD) 1≤ 3✅ Yes
Hydrogen Bond Acceptors (HBA) 2≤ 3✅ Yes
Polar Surface Area (PSA) 52.8 Ų≤ 60 Ų✅ Yes
Rotatable Bonds 0≤ 3✅ Yes

Strategic Fragment Derivatization Pathways

In FBDD, maintaining the original binding pose of the fragment while growing the molecule is critical. The rigidity of the sp2-sp2 bonds in this scaffold ensures predictable vectors .

Chemical_Pathways Core 5-Bromo-6-oxo-1,6-dihydropyridine -2-carbonitrile V1 Vector 1: C5-Bromine (Suzuki-Miyaura) Core->V1 V2 Vector 2: C2-Nitrile (Tetrazole Synthesis) Core->V2 V3 Vector 3: N1-Position (Alkylation) Core->V3 P1 Hydrophobic Pocket Exploration V1->P1 P2 Polar/Solvent Channel Interactions V2->P2 P3 Physicochemical Tuning V3->P3

Vectorial derivatization pathways of the 5-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile scaffold.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in causality and self-validation steps to ensure high-fidelity data and synthetic success.

Protocol A: High-Throughput Microscale Suzuki-Miyaura Coupling (Vector 1)

Causality & Design: The C5-Br is sterically hindered by the adjacent C6-carbonyl.


 is selected as the catalyst because the dppf ligand has a large bite angle (99°), which accelerates the reductive elimination step in sterically demanding couplings. A biphasic 1,4-dioxane/water system is used; dioxane solubilizes the fragment, while water is essential to dissolve the inorganic base (

) and activate the boronic acid via the formation of a reactive boronate complex.

Step-by-Step Methodology:

  • Preparation: In a 2 mL microwave vial, add 5-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile (0.1 mmol, 19.9 mg) and the desired arylboronic acid (0.12 mmol, 1.2 eq).

  • Catalyst & Base: Add

    
     (0.005 mmol, 5 mol%) and 
    
    
    
    (0.3 mmol, 3.0 eq).
  • Solvent Addition: Add 0.8 mL of degassed 1,4-dioxane and 0.2 mL of degassed deionized water.

  • Reaction: Seal the vial and purge with

    
     for 3 minutes. Heat in a microwave reactor at 110°C for 20 minutes.
    
  • Self-Validation (LC-MS): Sample 5 µL of the organic layer, dilute in 1 mL MeCN, and run LC-MS. Validation metric: The disappearance of the 199/201 m/z isotopic doublet (characteristic of the bromine isotope pattern) confirms complete oxidative addition and conversion.

  • Purification: Filter through a short Celite pad, concentrate under reduced pressure, and purify via preparative HPLC.

Protocol B: Bioisosteric Conversion of Nitrile to 1H-Tetrazole (Vector 2)

Causality & Design: The nitrile at C2 is electron-deficient due to the electron-withdrawing nature of the pyridone ring, making it an excellent substrate for [3+2] cycloaddition. Traditional syntheses use


, which poses severe explosion risks. This protocol employs Azidotrimethylsilane (

) and Dibutyltin oxide (

). The organotin catalyst acts as a Lewis acid, coordinating to the nitrile nitrogen, increasing the electrophilicity of the carbon, and lowering the activation energy for the cycloaddition safely.

Step-by-Step Methodology:

  • Preparation: In a 10 mL round-bottom flask, dissolve the fragment (0.5 mmol, 99.5 mg) in anhydrous toluene (5 mL).

  • Reagent Addition: Add

    
     (1.0 mmol, 2.0 eq) and 
    
    
    
    (0.05 mmol, 10 mol%).
  • Reaction: Equip with a reflux condenser and heat to 100°C under an argon atmosphere for 16 hours.

  • Quenching: Cool to room temperature and add 5 mL of methanol to cleave the TMS group from the newly formed tetrazole. Stir for 30 minutes.

  • Self-Validation (IR Spectroscopy): Take a crude IR spectrum. Validation metric: The complete disappearance of the sharp, distinct

    
     stretching band at ~2230 
    
    
    
    confirms the conversion to the tetrazole ring.
  • Purification: Concentrate the mixture and purify via reverse-phase chromatography (Water/MeCN with 0.1% TFA).

Protocol C: SPR-Based Fragment Screening & Validation

Causality & Design: Fragments have low molecular weight and low affinity (typically 10 µM to 1 mM). Surface Plasmon Resonance (SPR) is highly sensitive to mass changes. We use a high-density CM5 sensor chip to immobilize the target protein, ensuring the theoretical maximum response (


) is high enough to detect a 199 Da fragment. A reference flow cell is strictly required to subtract bulk refractive index changes caused by the high DMSO concentrations (typically 2-5%) needed to keep fragments soluble.

Step-by-Step Methodology:

  • Immobilization: Immobilize the target kinase onto a CM5 chip via standard amine coupling (target immobilization level: 3000-5000 RU).

  • Buffer Preparation: Prepare running buffer (e.g., PBS-P+ containing 3% DMSO). Critical: Ensure exact DMSO matching between the running buffer and fragment samples to prevent bulk refractive index artifacts.

  • Analyte Injection: Inject 5-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile at a flow rate of 30 µL/min across a concentration series (12.5 µM to 1000 µM).

  • Self-Validation (Steady-State Affinity): Plot the steady-state response (

    
    ) against fragment concentration. Validation metric: The binding curve must reach saturation and fit a 1:1 Langmuir binding model. If the response increases linearly without saturating, it indicates non-specific aggregation or promiscuous binding, invalidating the hit.
    

FBDD_Workflow A 1. Library Screening (SPR / NMR) B 2. Hit Validation (X-ray Crystallography) A->B C 3. Vector Analysis (C5-Br & C2-CN) B->C D 4. Fragment Growing (Parallel Synthesis) C->D E 5. Lead Optimization (Potency & ADME) D->E

Step-by-step fragment-based drug design workflow utilizing biophysical and structural validation.

References

  • Lin, S., Liu, C., Zhao, X., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 869860.[Link]

  • Doak, B. C., Norton, R. S., & Scanlon, M. J. (2016). The ways and means of fragment-based drug design. Pharmacology & Therapeutics, 167, 28-37.[Link]

  • Sharma, V., & Gupta, M. (2022). Designing of kinase hinge binders: A medicinal chemistry perspective. Chemical Biology & Drug Design, 100(6), 968-980.[Link]

Application Note: Two-Step Conversion of 5-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile to 6-Amino-5-bromopyridine-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

The functionalization of 2-pyridones is a cornerstone transformation in medicinal chemistry and drug development. The starting material, 5-bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile [1], presents a highly functionalized scaffold containing a nitrile, a bromide, and a pyridone core. Direct amination of the 2-pyridone oxygen or direct nucleophilic displacement of the oxo group is thermodynamically unfavorable. To access 6-amino-pyridines, researchers must employ a two-step sequence: (1) electrophilic activation via deoxychlorination, followed by (2) targeted C–N bond formation.

Causality in Experimental Design
  • Step 1: Deoxychlorination via Vilsmeier-Haack Activation. Treating the 2-pyridone with phosphorus oxychloride (

    
    ) alone often requires harsh conditions. The addition of catalytic 
    
    
    
    -dimethylformamide (DMF) generates the Vilsmeier-Haack reagent (a chloromethyleneiminium salt) in situ[2]. This highly electrophilic species attacks the tautomeric 2-hydroxy form of the pyridone, converting the hydroxyl group into an excellent leaving group, which is rapidly displaced by chloride ions to yield the activated intermediate: 5-bromo-6-chloropyridine-2-carbonitrile .
  • Step 2: Amination (SNAr vs. Buchwald-Hartwig). The resulting 6-chloropyridine intermediate is exceptionally electron-deficient. The synergistic electron-withdrawing effects of the C2-carbonitrile, C5-bromide, and the pyridine nitrogen dramatically lower the LUMO energy of the ring.

    • SNAr Pathway: For highly nucleophilic aliphatic amines (

      
      ), the reaction proceeds rapidly via a classical Nucleophilic Aromatic Substitution (SNAr) without transition-metal catalysis.
      
    • Buchwald-Hartwig Pathway: For less nucleophilic amines (e.g., anilines,

      
      ) or sterically hindered secondary amines, SNAr is sluggish or fails. Here, Palladium-catalyzed Buchwald-Hartwig cross-coupling is required. Utilizing a precatalyst like 
      
      
      
      in conjunction with a large bite-angle bidentate ligand such as Xantphos facilitates the challenging reductive elimination step, suppressing competitive hydrodehalogenation side reactions[3][4].

Visualized Workflows

Workflow SM 5-Bromo-6-oxo-1,6-dihydropyridine- 2-carbonitrile (Starting Material) Int 5-Bromo-6-chloropyridine- 2-carbonitrile (Reactive Intermediate) SM->Int POCl3, DMF (cat.) 90-100 °C, 3h Prod1 6-(Alkylamino)-5-bromopyridine- 2-carbonitrile (SNAr Product) Int->Prod1 Aliphatic Amine, DIPEA DMF, 80 °C (SNAr) Prod2 6-(Arylamino)-5-bromopyridine- 2-carbonitrile (B-H Product) Int->Prod2 Arylamine, Pd2(dba)3 Xantphos, Cs2CO3 Dioxane, 100 °C (B-H)

Synthetic workflow for the two-step conversion of 2-pyridone to 6-amino-pyridines.

DecisionTree Start Intermediate: 5-Bromo-6-chloropyridine-2-carbonitrile Decision Amine Nucleophilicity? Start->Decision PathA High (Aliphatic Amines) pKa > 9 Decision->PathA Strong Nucleophile PathB Low (Anilines/Hindered) pKa < 6 Decision->PathB Weak Nucleophile MechA Nucleophilic Aromatic Substitution (SNAr) PathA->MechA MechB Buchwald-Hartwig Cross-Coupling PathB->MechB

Decision tree for selecting the appropriate amination pathway based on amine nucleophilicity.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-6-chloropyridine-2-carbonitrile

This step establishes the reactive electrophilic center at the C6 position.

  • Setup : To a dry 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile (10.0 mmol, 1.99 g)[1].

  • Reagent Addition : Carefully add

    
     (15 mL, excess) followed by anhydrous DMF (0.1 mL, catalytic) under a nitrogen atmosphere. Note: The addition of DMF initiates the Vilsmeier-Haack activation[2].
    
  • Reaction : Heat the suspension to 90–100 °C. The mixture will become homogeneous as the reaction progresses. Stir for 3 hours.

  • Quenching : Cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of the excess

    
    . Carefully pour the resulting thick residue over crushed ice (50 g) to quench residual phosphoryl species. Caution: Highly exothermic.
    
  • Isolation : Extract the aqueous mixture with Ethyl Acetate (

    
     mL). Wash the combined organic layers with saturated aqueous 
    
    
    
    (until pH ~7), then brine. Dry over anhydrous
    
    
    , filter, and concentrate to afford the 6-chloropyridine intermediate as a solid.
Protocol 2A: SNAr Amination (For Aliphatic Amines)

Utilize this protocol for primary and secondary aliphatic amines (e.g., morpholine, piperidine, benzylamine).

  • Setup : Dissolve 5-bromo-6-chloropyridine-2-carbonitrile (5.0 mmol) in anhydrous DMF (15 mL).

  • Reagent Addition : Add the aliphatic amine (6.0 mmol, 1.2 eq) and

    
    -diisopropylethylamine (DIPEA, 10.0 mmol, 2.0 eq). DIPEA acts as a non-nucleophilic proton sink to prevent amine hydrohalide salt precipitation.
    
  • Reaction : Heat the mixture to 80 °C for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 3:1) until complete consumption of the starting material is observed.

  • Workup : Cool to room temperature, dilute with water (50 mL), and extract with Ethyl Acetate (

    
     mL). Wash the combined organics with a 5% aqueous LiCl solution (
    
    
    
    mL) to effectively remove residual DMF. Dry, concentrate, and purify via silica gel chromatography.
Protocol 2B: Buchwald-Hartwig Amination (For Anilines / Weak Nucleophiles)

Utilize this protocol for arylamines or highly sterically hindered amines[3].

  • Setup : In a flame-dried Schlenk tube, combine 5-bromo-6-chloropyridine-2-carbonitrile (5.0 mmol), the arylamine (6.0 mmol, 1.2 eq), and

    
     (10.0 mmol, 2.0 eq).
    
  • Catalyst Addition : Add

    
     (0.15 mmol, 3 mol%) and Xantphos (0.30 mmol, 6 mol%)[4].
    
  • Solvent & Degassing : Add anhydrous 1,4-Dioxane (20 mL). Degas the mixture via three freeze-pump-thaw cycles or vigorously sparge with Argon for 15 minutes. Critical Step: Oxygen deactivates the Pd(0) catalyst and promotes ligand oxidation[3].

  • Reaction : Seal the tube and heat to 100 °C for 12–16 hours under an Argon atmosphere.

  • Workup : Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate and purify via flash column chromatography.

Quantitative Data & Reaction Scope

Table 1: Optimization and Scope of Amination Conditions

Amine TypeSubstrate ExamplePathwayReagents & CatalystTemp / TimeExpected Yield
Secondary Aliphatic MorpholineSNArDIPEA, DMF80 °C / 4 h85 - 92%
Primary Aliphatic BenzylamineSNArDIPEA, DMF80 °C / 5 h80 - 88%
Primary Aryl AnilineB-H

, Xantphos,

, Dioxane
100 °C / 12 h75 - 82%
Deactivated Aryl 4-NitroanilineB-H

, Xantphos,

, Dioxane
100 °C / 16 h60 - 68%
Hindered Secondary DiisopropylamineB-H

, BINAP,

, Toluene
100 °C / 14 h55 - 65%

References

1.[1] "5-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile - Fluorochem", fluorochem.co.uk. URL: 2.[3] "Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines - Benchchem", benchchem.com. URL: 3.[2] "REVIEW ARTICLE ON VILSMEIER-HAACK REACTION", ijpcbs.com. URL: 4.[4] "Organic & Biomolecular Chemistry - RSC Publishing", rsc.org. URL:

Sources

Comprehensive Application Note: Microwave-Assisted Functionalization of 5-Bromo-pyridin-2-one Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Mechanistic causality, regioselectivity, and self-validating microwave protocols.

The 2-pyridone scaffold is a highly privileged pharmacophore prevalent in numerous FDA-approved drugs, antibacterial agents, and enzyme inhibitors 1. Among its derivatives, 5-bromo-pyridin-2-one serves as a critical linchpin intermediate. It offers two distinct vectors for structural diversification: the ambident nitrogen/oxygen nucleophilic center for alkylation, and the C5-bromide for transition-metal-catalyzed cross-coupling.

However, functionalizing this scaffold presents significant kinetic and thermodynamic hurdles. This application note details how microwave-assisted organic synthesis (MAOS) can be leveraged to overcome these barriers, providing a self-validating, high-yield workflow for drug discovery campaigns.

Mechanistic Causality & Reaction Design

As a Senior Application Scientist, I frequently observe researchers struggling with poor yields and complex isomer mixtures when working with 2-pyridones. Understanding the physical chemistry behind these reactions is essential for rational protocol design.

Overcoming Ambident Nucleophilicity (N- vs. O-Alkylation)

The deprotonation of 5-bromo-pyridin-2-one generates an ambident anion. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophile (high charge density), while the nitrogen atom is "soft" (more polarizable).

  • The Causality of Selectivity: Conventional alkylation often yields a frustrating mixture of N-alkyl and O-alkyl products. By utilizing a micellar aqueous system (e.g., Tween-20/Water) combined with microwave irradiation, we selectively drive N-alkylation . The aqueous micellar environment heavily solvates the hard oxygen anion via hydrogen bonding, effectively shielding it and directing the electrophile to the softer nitrogen center 2. Microwave dielectric heating ensures rapid, uniform energy transfer, pushing the reaction to completion before thermodynamic equilibration can favor the O-alkyl isomer.

Accelerating Oxidative Addition in Cross-Coupling

Once N-alkylated, the 5-bromo position is primed for Suzuki-Miyaura coupling. However, the electron-donating nature of the N-alkylated pyridone ring increases the electron density at the C5 position, making the C-Br bond highly stable and resistant to the initial oxidative addition step by Palladium(0).

  • The Causality of Microwave Acceleration: Conventional heating often requires 12–24 hours, leading to catalyst degradation and protodeboronation of the boronic acid. Microwave irradiation at 110 °C provides the intense, instantaneous thermal energy required to overcome the high activation energy barrier of oxidative addition, reducing reaction times to merely 10 minutes while preserving catalyst integrity 3.

Experimental Workflow Visualization

The following diagram maps the logical progression of the two-step functionalization, highlighting the critical pathway divergence during the alkylation phase.

G Start 5-Bromo-pyridin-2-one (Starting Material) Step1 Microwave N-Alkylation (R-X, K2CO3, Tween-20/H2O, 100°C) Start->Step1 Alkylating Agent Intermediate N-Alkyl-5-bromo-pyridin-2-one (Key Intermediate) Step1->Intermediate Major Pathway (N-selectivity) SideProduct O-Alkyl-5-bromo-pyridine (Minimized Byproduct) Step1->SideProduct Minor Pathway (O-selectivity) Step2 Microwave Suzuki-Miyaura (Ar-B(OH)2, Pd(dppf)Cl2, 110°C) Intermediate->Step2 Boronic Acid Final 5-Aryl-N-alkyl-pyridin-2-one (Target Scaffold) Step2->Final Cross-Coupling

Workflow for microwave-assisted N-alkylation and Suzuki coupling of 5-bromo-pyridin-2-one.

Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems. Analytical checkpoints are embedded directly within the workflow so the operator can confirm mechanistic success before proceeding to the next step.

Protocol A: Regioselective Microwave-Assisted N-Alkylation

Objective: Synthesize N-benzyl-5-bromo-pyridin-2-one with >10:1 N:O selectivity.

  • Reaction Setup: In a 10 mL microwave vial equipped with a magnetic stir bar, add 5-bromo-pyridin-2-one (1.0 mmol, 174 mg) and K₂CO₃ (1.5 mmol, 207 mg).

  • Micellar Solvation: Add 3.0 mL of a 2% (w/w) Tween-20 in deionized water solution. Stir for 2 minutes to ensure the formation of the micellar suspension.

  • Electrophile Addition: Add benzyl bromide (1.2 mmol, 142 µL). Seal the vial with a Teflon-lined crimp cap.

  • Microwave Irradiation: Heat the vial in a dedicated microwave synthesizer at 100 °C for 15 minutes (Dynamic tracking mode, max power 200 W).

  • Workup: Cool to room temperature. Extract the aqueous mixture with Ethyl Acetate (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation Checkpoint (Crucial):

    • TLC Analysis: Check against starting material (UV active, 254 nm). The N-alkyl product is highly polar and will run lower than the O-alkyl byproduct on Silica (Hexanes:EtOAc 1:1).

    • ¹H NMR (CDCl₃) Verification: Confirm N-alkylation by locating the benzylic -CH₂- singlet. N-benzyl protons appear characteristically at ~5.1 ppm , whereas undesired O-benzyl protons are shifted further downfield to ~5.3–5.4 ppm .

    • ¹³C NMR Verification: The presence of a carbonyl peak at ~162 ppm definitively confirms the N-alkylated pyridone structure (O-alkylation eliminates this carbonyl peak, replacing it with an aromatic C-O carbon at ~164 ppm).

Protocol B: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

Objective: Couple the sterically hindered, electron-rich 5-bromo intermediate with an aryl boronic acid.

  • Reaction Setup: In a 10 mL microwave vial, combine the validated N-benzyl-5-bromo-pyridin-2-one (0.5 mmol, 132 mg), phenylboronic acid (0.75 mmol, 91 mg), and K₂CO₃ (1.5 mmol, 207 mg).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.025 mmol, 5 mol%, 18 mg). Causality note: The bidentate dppf ligand prevents catalyst deactivation and facilitates reductive elimination.

  • Solvent System: Add 4.0 mL of a degassed 1,4-Dioxane/H₂O mixture (3:1 v/v). Seal the vial under an argon atmosphere.

  • Microwave Irradiation: Heat at 110 °C for 10 minutes.

  • Workup: Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove palladium black. Concentrate the filtrate and purify via flash chromatography.

  • Self-Validation Checkpoint:

    • LC-MS Analysis: Ensure the complete disappearance of the distinct 1:1 isotopic doublet (M, M+2) characteristic of the brominated starting material. The new peak must correspond to the exact mass of the cross-coupled product [M+H]⁺ = 262.1 m/z.

Quantitative Data Analysis

The integration of microwave technology transforms the efficiency of this workflow. The table below summarizes the quantitative improvements in yield, time, and regioselectivity when transitioning from conventional thermal heating to microwave-assisted protocols.

Reaction StepCatalyst / ReagentsHeating ModalityReaction TimeIsolated YieldRegioselectivity (N:O)
N-Benzylation BnBr, K₂CO₃, Tween-20/H₂OConventional (Reflux)12 hours45%3:1
N-Benzylation BnBr, K₂CO₃, Tween-20/H₂OMicrowave (100 °C) 15 minutes 88% >10:1
Suzuki Coupling Ph-B(OH)₂, Pd(dppf)Cl₂Conventional (Reflux)18 hours52%N/A
Suzuki Coupling Ph-B(OH)₂, Pd(dppf)Cl₂Microwave (110 °C) 10 minutes 91% N/A

Data Interpretation: Microwave irradiation in the micellar aqueous system not only reduced the alkylation time by 98% but also thermodynamically trapped the kinetic N-alkyl product, vastly improving the N:O ratio. In the Suzuki coupling, the rapid dielectric heating prevented the protodeboronation of the boronic acid, nearly doubling the isolated yield.

References

  • Title: Recent Advances in Chemistry and Pharmacological Aspects of 2-Pyridone Scaffolds Source: ResearchGate URL
  • Title: Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone Source: ResearchGate URL
  • Title: Pyridine-Fused 2-Pyridones via Povarov and A3 Reactions: Rapid Generation of Highly Functionalized Tricyclic Heterocycles Capable of Amyloid Fibril Binding Source: ResearchGate URL

Sources

Troubleshooting & Optimization

optimizing yield of Suzuki coupling with electron-deficient pyridine bromides

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Optimizing Suzuki-Miyaura Coupling of Electron-Deficient Pyridine Bromides

Executive Summary: The "Pyridine Paradox"

Coupling electron-deficient pyridine bromides (e.g., 2-bromo-5-nitropyridine) presents a unique "paradox" in catalysis. Theoretically, the electron deficiency makes the C-Br bond highly activated for Oxidative Addition (the first step of the catalytic cycle). However, this same electronic poverty makes the ring susceptible to Nucleophilic Aromatic Substitution (


)  by the base, leading to hydrolysis byproducts (phenols) rather than the desired biaryl.

Furthermore, the pyridine nitrogen is a potent Lewis base that can coordinate to the Palladium center, displacing labile ligands and creating a "resting state" that shuts down the catalytic turnover (Catalyst Poisoning).

This guide provides a self-validating protocol to navigate these competing pathways.

Critical Optimization Parameters

A. The Engine: Catalyst & Ligand Selection[1][2]
  • The Issue: Standard ligands (

    
    ) are easily displaced by the pyridine substrate.
    
  • The Solution: Use sterically demanding, electron-rich ligands that create a "protective shell" around the Pd center, preventing the pyridine nitrogen from binding.

    • Recommendation 1 (NHC Systems): Pd-PEPPSI-IPr or Pd-PEPPSI-IPent .

      • Why: These precatalysts contain a "throw-away" 3-chloropyridine ligand.[1] They are designed to be stable in the presence of pyridines but initiate rapidly upon heating.

    • Recommendation 2 (Buchwald Systems): XPhos Pd G3 or SPhos Pd G4 .

      • Why: The biaryl backbone prevents N-coordination, while the amino group ensures rapid reduction to the active Pd(0) species.

B. The Environment: Base Selection (The Trap)
  • The Issue: Strong bases (

    
    , 
    
    
    
    ) will attack the electron-deficient pyridine ring faster than the Pd catalyst can insert, resulting in the formation of hydroxypyridines or alkoxypyridines.
  • The Solution: Use non-nucleophilic, weak bases.

    • Primary Choice: Potassium Phosphate Tribasic (

      
      ). It buffers the pH effectively without being highly nucleophilic.
      
    • Anhydrous Alternative: Cesium Fluoride (

      
      ) in dry solvents.[2] Fluoride activates the boronic acid/ester without risking 
      
      
      
      on the pyridine ring.
C. The Fuel: Boron Species
  • The Issue: If your coupling partner is also a heteroaryl boronic acid, it is prone to protodeboronation .[3][4]

  • The Solution: Use MIDA Boronates or Potassium Organotrifluoroborates (

    
    )  for slow-release of the active species, preventing decomposition.
    

Visualizing the Failure Modes

The following diagram illustrates the competition between the productive Catalytic Cycle and the destructive


 and Poisoning pathways.

SuzukiFailureModes Start Pyridine Bromide (Electron Deficient) OxAdd Oxidative Addition (Productive) Start->OxAdd Fast (if Pd available) SNAr SNAr Attack (Destructive) Start->SNAr Competition with Base Poison N-Coordination (Catalyst Death) Start->Poison High [Pyridine] Pd_Active Active Catalyst Pd(0)-Ligand Pd_Active->OxAdd Pd_Active->Poison Base Base (Nu-) Base->SNAr Product Biaryl Product OxAdd->Product Transmetalation & Red. Elim. Byproduct Hydrolysis/Alkoxy Byproduct SNAr->Byproduct DeadCat Inactive Pd-Pyridine Complex Poison->DeadCat

Caption: Figure 1. Mechanistic competition: The electron-deficient ring accelerates both Oxidative Addition (Green) and destructive SNAr (Red).

Standard Operating Procedure (SOP)

Protocol ID: SUZ-PYR-FAST Scale: 0.5 mmol

ComponentEquivalentsNotes
Pyridine Bromide 1.0 equivLimiting reagent.
Boronic Acid/Ester 1.2 - 1.5 equivExcess compensates for protodeboronation.
Catalyst 2 - 4 mol%Pd-PEPPSI-IPr (Sigma: 704899) or XPhos Pd G3 .
Base 2.0 - 3.0 equiv

(finely ground).[5] Avoid NaOH/KOH.
Solvent 0.2 M1,4-Dioxane/Water (4:1) or Toluene/Water (10:1) .
Temperature 60 - 80 °CStart lower to avoid decomposition.

Step-by-Step Workflow:

  • Charge Solids: Add Pyridine Bromide, Boronic Acid, Base, and Precatalyst to a reaction vial equipped with a stir bar.

  • Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes. Crucial: Oxygen promotes homocoupling.

  • Solvent Addition: Add sparged (degassed) solvent via syringe.

  • Reaction: Heat to 60°C. Monitor by LCMS at 1 hour. If conversion is <20%, increase to 80°C.

  • Workup: Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with brine.

Troubleshooting & FAQs

Q1: I see full consumption of the bromide, but the major product is a phenol (M+1 = Bromide mass - Br + OH). What happened?

  • Diagnosis: You fell into the

    
     Trap . The base attacked the pyridine ring before the Palladium could.
    
  • Fix:

    • Switch base from Carbonate/Hydroxide to

      
       .
      
    • If that fails, use anhydrous conditions: CsF (2.0 equiv) in dry Dioxane or THF .

    • Lower the reaction temperature.

Q2: The reaction stalls at 10% conversion. Adding more catalyst doesn't help.

  • Diagnosis: Catalyst Poisoning. The pyridine nitrogen is binding to the Pd and not letting go.

  • Fix: Switch to a bulky NHC ligand like Pd-PEPPSI-IPent . The steric bulk of the "IPent" (isopentyl) groups physically blocks the pyridine nitrogen from coordinating to the metal center [1].

Q3: My boronic acid disappears, but the bromide remains untouched.

  • Diagnosis: Protodeboronation. The boronic acid is hydrolyzing faster than it can transmetalate.

  • Fix:

    • Use a MIDA Boronate ester. These slowly release the active boronic acid, keeping the concentration low and preventing decomposition [2].

    • Add CuCl (10 mol%) . Copper can facilitate the transmetalation step in difficult cases (the "Liebeskind-Srogl" variant logic), though this is a secondary resort.

Q4: I am getting homocoupling of the boronic acid.

  • Diagnosis: Oxygen ingress. Oxidative homocoupling is faster than cross-coupling in the presence of

    
    .
    
  • Fix: Degas solvents by sparging with Argon for at least 15 minutes, not just sonication.

Optimization Logic Tree

Use this flow to determine your next experiment if the standard protocol fails.

OptimizationTree Start Reaction Failed? Check_Byprod Identify Major Byproduct Start->Check_Byprod Phenol Phenol/Ether (Hydrolysis) Check_Byprod->Phenol SNAr Attack Start_Mat Starting Material Remains Check_Byprod->Start_Mat Poisoning Debor De-borylated Partner (Ar-H) Check_Byprod->Debor Protodeboronation Fix_SNAr Fix: Switch to CsF (anhydrous) or K3PO4 Phenol->Fix_SNAr Fix_Cat Fix: Switch to Pd-PEPPSI-IPent or XPhos G3 Start_Mat->Fix_Cat Fix_MIDA Fix: Use MIDA Boronate or slow addition Debor->Fix_MIDA

Caption: Figure 2. Decision matrix for troubleshooting based on observed byproducts.

References

  • Organ, M. G. , et al. (2006). "Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Stable Palladium Precatalyst."[1][6][7] Chemistry – A European Journal.[8][9]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of MIDA Boronates." Journal of the American Chemical Society.[8]

  • Billingsley, K., & Buchwald, S. F. (2007). "An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides." Journal of the American Chemical Society.[8]

  • Lillo, V., et al. (2009). "Protodeboronation of Heteroaromatic Boronic Acids." European Journal of Organic Chemistry.

Sources

Technical Support Center: Controlling Regioselectivity in 5-Bromo-Pyridin-2-one Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the regioselective functionalization of 5-bromo-pyridin-2-one. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this versatile heterocyclic scaffold. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you achieve predictable and high-yielding transformations.

Understanding the Reactivity of 5-Bromo-Pyridin-2-one

5-Bromo-pyridin-2-one is a privileged heterocyclic core found in numerous bioactive compounds and pharmaceutical agents.[1][2] Its utility stems from multiple reactive sites that can be selectively functionalized. However, this same feature presents a significant challenge: controlling regioselectivity. The molecule exists in tautomeric equilibrium with 5-bromo-2-hydroxypyridine, and its electronics are complex, with both electron-rich and electron-deficient positions.[1][2][3]

Key Reactive Sites:

  • N1-Position (Amide): Nucleophilic and prone to alkylation/arylation.

  • O-Position (Enol): Nucleophilic, creating competition with N-functionalization.

  • C3 and C5 Positions: Electron-rich due to resonance, making them susceptible to electrophilic attack.[1][2]

  • C4 and C6 Positions: Electron-deficient, favoring reactions with nucleophiles.[1][2]

  • C5-Br Bond: A handle for transition-metal-catalyzed cross-coupling reactions.[4]

Understanding these intrinsic properties is the first step toward designing successful and selective functionalization strategies.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when alkylating 5-bromo-pyridin-2-one?

The main challenge is the competition between N-alkylation and O-alkylation due to the amide-enol tautomerism.[3][5][6] The outcome is highly dependent on reaction conditions, including the choice of base, solvent, and the nature of the alkylating agent (electrophile).[5][6][7] Often, reactions yield a mixture of N- and O-alkylated isomers, complicating purification and reducing the yield of the desired product.[6][8]

Q2: How can I confirm if I have the N- or O-alkylated product?

Unequivocal structure determination is critical. A combination of 1D and 2D NMR spectroscopy techniques is the most reliable method.[8][9]

  • HMBC (Heteronuclear Multiple Bond Correlation): Look for a 3-bond correlation from the N-CH₂ protons to the C2 and C6 carbons of the pyridone ring. An O-CH₂ group will typically show a correlation to the C2 carbon only.

  • ROESY/NOESY (Rotating/Nuclear Overhauser Effect Spectroscopy): A cross-peak between the protons of the alkyl group (e.g., N-CH₂) and the C6-H of the pyridone ring is strong evidence for N-alkylation.[9][10]

  • ¹³C NMR: The chemical shift of the C2 carbon can also be indicative, though prediction models should be used with care.[8]

Q3: Beyond N/O alkylation and C5-coupling, what are the other key sites for functionalization?

Direct C-H functionalization of the pyridone ring is a powerful strategy for introducing complexity.[1][2] The primary targets are:

  • C3-Position: An electron-rich site, often targeted via radical or electrophilic metalation pathways.[1][2]

  • C6-Position: The most electron-deficient carbon, requiring specific catalytic systems, such as Ni/Al cooperative catalysis, for functionalization with nucleophiles like alkenes or alkyl groups.[1][2]

  • C4-Position: Generally less reactive for C-H functionalization but can be targeted if more reactive sites are blocked.[1]

Q4: What is the purpose of the bromine atom at the C5 position?

The C5-bromo substituent is an exceptionally versatile synthetic handle, primarily used for transition-metal-catalyzed cross-coupling reactions.[4] This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, and alkynyl groups via reactions like Suzuki, Negishi, and Sonogashira couplings.[4][11][12] This position is electronically distinct from the other C-H bonds, allowing for chemoselective functionalization.

Troubleshooting Guides

This section addresses specific experimental failures in a question-and-answer format, providing causal analysis and actionable solutions.

Guide 1: Poor Selectivity in N- vs. O-Alkylation

Problem: "My reaction with an alkyl halide produced a mixture of N- and O-alkylated 5-bromo-pyridin-2-one, with the O-alkylated isomer being the major product. How can I selectively synthesize the N-alkylated derivative?"

Analysis: The ratio of N- to O-alkylation is governed by the principles of Hard and Soft Acid and Base (HSAB) theory and kinetic versus thermodynamic control. The pyridone anion is an ambident nucleophile. The nitrogen is a "softer" nucleophilic center, while the oxygen is "harder."

Solutions:

  • Modify the Alkylating Agent:

    • Favor N-Alkylation (Soft Electrophiles): Use alkylating agents with soft leaving groups, such as alkyl iodides (e.g., methyl iodide).[7] These react preferentially at the soft nitrogen center.

    • Favor O-Alkylation (Hard Electrophiles): Use alkylating agents with hard leaving groups, such as dimethyl sulfate or methyl triflate ("Magic Methyl").[7] These react at the hard oxygen center.

  • Change the Base and Solvent System:

    • For N-Alkylation: Use a strong, non-coordinating base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or THF.[10] These conditions generate a "free" pyridone anion, where the more nucleophilic nitrogen atom is favored to react.

    • For O-Alkylation: Using silver salts (e.g., Ag₂CO₃) can favor O-alkylation. The silver cation coordinates to the nitrogen lone pair, leaving the oxygen as the more accessible nucleophilic site.[6]

  • Control Reaction Temperature:

    • Lower temperatures often favor the kinetically controlled N-alkylation product. Running the deprotonation at 0 °C and the alkylation at room temperature or slightly elevated temperatures (e.g., 70 °C) can improve N-selectivity.[9]

N_vs_O_Alkylation cluster_troubleshoot Troubleshooting Path start Goal: N-Alkylation of 5-Bromo-Pyridin-2-one check_reagent Alkylating Agent Is it a 'soft' electrophile? (e.g., R-I, R-Br) start->check_reagent check_base Base & Solvent Using a strong base? (NaH, K₂CO₃) In aprotic solvent? (DMF, THF) check_reagent:f1->check_base:f0 Yes troubleshoot_hard Issue: Electrophile too 'hard'. Solution: Switch from R-OTf/R-OSO₂R to R-I or R-Br. check_reagent:f1->troubleshoot_hard No check_temp Temperature Reaction run at or below 70°C? check_base:f1->check_temp:f0 Yes troubleshoot_base Issue: Base/Solvent favors O-alkylation. Solution: Avoid silver salts. Use NaH or K₂CO₃ in DMF. check_base:f1->troubleshoot_base No outcome_success High N-Selectivity Achieved check_temp:f1->outcome_success Yes troubleshoot_temp Issue: High temp favors thermodynamic O-alkylation. Solution: Lower temperature. check_temp:f1->troubleshoot_temp No outcome_failure Poor N-Selectivity (O-Alkylation dominates) troubleshoot_hard->check_reagent:f0 troubleshoot_base->check_base:f0 troubleshoot_temp->check_temp:f0

Decision workflow for achieving selective N-alkylation.
Guide 2: Failure in C5-Position Suzuki Cross-Coupling

Problem: "I am attempting a Suzuki coupling at the C5-bromo position with an arylboronic acid, but I am observing low conversion, significant starting material degradation, or formation of a homocoupled biaryl product."

Analysis: Suzuki cross-coupling reactions are complex catalytic cycles involving oxidative addition, transmetalation, and reductive elimination.[11] Failure can occur at any stage and is often related to catalyst activity, reagent quality, or suboptimal reaction conditions.[13]

Solutions:

  • Verify Reagent and System Integrity:

    • Atmosphere: Ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the Palladium(0) catalyst.[13]

    • Solvent: Use anhydrous, degassed solvents. Water content can affect the base and the stability of the catalyst. A common solvent system is 1,4-dioxane/water.[4]

    • Reagent Purity: Impurities in the 5-bromo-pyridin-2-one or the boronic acid can poison the catalyst.[13] Boronic acids are prone to dehydration to form boroxines; use fresh or properly stored material.

  • Optimize the Catalytic System:

    • Palladium Precursor: Pd(PPh₃)₄ is often effective.[4] Other common precursors include Pd(OAc)₂ and Pd₂(dba)₃, which require the addition of phosphine ligands.[14][15]

    • Ligand Choice: If using a precursor like Pd(OAc)₂, the ligand is critical. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) often accelerate the reaction and stabilize the catalyst.

    • Catalyst Loading: Low catalyst loading can lead to incomplete reactions. While typical loadings are 1-5 mol%, problematic couplings may require optimization.[16] Conversely, excessively high loading can sometimes promote side reactions.

  • Screen Bases and Temperature:

    • Base: The base is crucial for activating the boronic acid in the transmetalation step. K₃PO₄ is a common and effective choice.[4] Other bases like K₂CO₃ or Cs₂CO₃ can be screened.

    • Temperature: Most Suzuki couplings on this scaffold require heating (e.g., 85-95 °C).[4] If degradation is observed, try lowering the temperature and extending the reaction time. If conversion is low, a higher temperature may be necessary.

ComponentRecommended Reagent/ConditionRationale & Troubleshooting Tip
Bromide 5-Bromo-N-alkyl-pyridin-2-oneEnsure high purity. N-H pyridones can sometimes interfere with the catalyst.
Boronic Acid Aryl-B(OH)₂ (1.1-1.5 equiv.)Use fresh reagent to avoid boroxine formation.
Catalyst Pd(PPh₃)₄ (5 mol %)A reliable choice. If it fails, try a Pd(OAc)₂/SPhos system.
Base K₃PO₄ (2-3 equiv.)A strong base is needed for transmetalation. Ensure it is finely ground and dry.
Solvent 1,4-Dioxane / H₂O (e.g., 4:1 v/v)Must be thoroughly degassed to remove oxygen.
Temperature 85-95 °CBalance between reaction rate and thermal stability of reactants/catalyst.
Guide 3: Lack of Regioselectivity in C-H Functionalization

Problem: "I want to introduce an aryl group at the C3 position of N-methyl-5-bromo-pyridin-2-one, but my reaction is non-selective or fails completely."

Analysis: The intrinsic electronic biases of the pyridone ring make the C3 and C5 positions electron-rich and the C4 and C6 positions electron-deficient.[1][2] Achieving selectivity requires overcoming these natural tendencies with a well-designed strategy, often involving directing groups or specialized catalysts.

Solutions:

  • C3-Selective Functionalization:

    • Strategy: This electron-rich site is a good target for reactions proceeding via an electrophilic pathway or a radical mechanism.

    • Methodology: Nickel-catalyzed radical alkylation with α-bromo carbonyl compounds has shown excellent C3-selectivity.[1][2] For arylation, conditions must be carefully chosen to favor electrophilic metalation at this site.

  • C6-Selective Functionalization:

    • Strategy: This is the most electron-deficient C-H bond, making it a target for nucleophilic attack.

    • Methodology: A cooperative Ni/Al catalytic system has been successfully used for C6-selective alkenylation and alkylation.[1][2] The Lewis acidic aluminum component coordinates to the carbonyl oxygen, increasing the electrophilicity of the C6 position and directing the nickel-catalyzed C-H activation.

  • Use of Directing Groups:

    • Strategy: Installing a removable directing group onto the pyridone can override the ring's intrinsic reactivity and force functionalization at a specific site.[17][18]

    • Methodology: A group attached to the N1 position can direct ortho-metalation to the C6 position. While less common for C3/C4, this is a powerful and general strategy in heterocycle chemistry for achieving otherwise difficult transformations.[17][19]

CH_Functionalization start Desired Functionalization Site c3 C3-Position (Electron-Rich) start->c3 c6 C6-Position (Electron-Deficient) start->c6 other Other Positions (C4) start->other c3_strat Strategy: Radical or Electrophilic Metalation Example: Ni-catalyzed alkylation with α-bromo carbonyls c3->c3_strat c6_strat Strategy: Nucleophilic Attack / Directed C-H Activation Example: Ni/Al cooperative catalysis with alkynes c6->c6_strat other_strat Strategy: Block more reactive sites (C3, C6) or use a specific directing group. other->other_strat

Strategic approaches for site-selective C-H functionalization.

Key Experimental Protocols

Protocol 1: Selective N-Alkylation of 5-Bromo-pyridin-2-one

This protocol is optimized for selective N-alkylation using a standard alkyl iodide.

  • Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 5-bromo-pyridin-2-one (1.0 equiv.).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to create a 0.2 M solution.

  • Deprotonation: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise over 10 minutes.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become homogeneous.

  • Alkylation: Add the alkyl iodide (1.1 equiv.) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 70 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Workup: Cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., hexanes/ethyl acetate gradient) to yield the N-alkylated product.

  • Validation: Confirm the structure and regioselectivity using ¹H NMR, ¹³C NMR, and 2D NMR (HMBC, ROESY) as described in the FAQ section.[8][9]

Protocol 2: C5-Arylation via Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the Suzuki coupling at the C5-bromo position.

  • Setup: To a Schlenk flask, add N-alkyl-5-bromo-pyridin-2-one (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium phosphate (K₃PO₄, 2.5 equiv.), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.).[4]

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to create a 0.1 M solution based on the pyridinone.[4]

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 12-18 hours).[4]

  • Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to isolate the C5-arylated product.

References

  • ChemInform Abstract: Regioselective Synthesis of Two Types of Highly Substituted 2-Pyridones Through Similar Multicomponent Reactions. ResearchGate. Available at: [Link]

  • Regioselectivity and Mechanism of Synthesizing N-Substituted 2-Pyridones and 2-Substituted Pyridines via Metal-Free C-O and C-N Bond-Cleaving of Oxazoline[3,2-a]pyridiniums. PubMed. Available at: [Link]

  • Efficient, mild and completely regioselective synthesis of substituted pyridines. Chemical Communications (RSC Publishing). Available at: [Link]

  • Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Chemistry Portal. Available at: [Link]

  • A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. PMC. Available at: [Link]

  • Regioselective synthesis of 2-(2-hydroxyaryl)pyridines from the reactions of benzynes with pyridineN-oxides. RSC Publishing. Available at: [Link]

  • Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. American Chemical Society. Available at: [Link]

  • Alkylation and acylation of pyridine. quimicaorganica.org. Available at: [Link]

  • Optimization of 2-pyridone ligands and transient directing groups. ResearchGate. Available at: [Link]

  • NEW FUNCTIONALISATION CHEMISTRY OF 2- AND 4-PYRIDONES AND RELATED HETEROCYCLES. Loughborough University Research Repository. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]

  • Pyridine Nucleus as a Directing Group for Metal-Based C-H Bond Activation. ResearchGate. Available at: [Link]

  • Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. PubMed. Available at: [Link]

  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. PMC. Available at: [Link]

  • P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Organic Chemistry Portal. Available at: [Link]

  • A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science (RSC Publishing). Available at: [Link]

  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. academictree.org. Available at: [Link]

  • Removal of the Pyridine Directing Group from α-Substituted N -(Pyridin-2-yl)piperidines Obtained via Directed Ru-Catalyzed sp 3 C–H Functionalization. ResearchGate. Available at: [Link]

  • Regioselectivity of pyridine nucleus. ResearchGate. Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]

  • Selective C-H Functionalization. Organic Chemistry Portal. Available at: [Link]

  • Why n-alkylation is more favorable than o-alkyation ? ResearchGate. Available at: [Link]

  • A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. PMC. Available at: [Link]

  • Site-Selective Aliphatic C-H Bromination Using N-Bromoamides and Visible Light. pubs.acs.org. Available at: [Link]

  • Regioselective reactions of 3,4-pyridynes enabled by the aryne distortion model. PubMed. Available at: [Link]

  • meta-Selective C-H Functionalization of Pyridines. PubMed. Available at: [Link]

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI. Available at: [Link]

  • Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation. RSC Publishing. Available at: [Link]

  • Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. PMC. Available at: [Link]

  • The ubiquitous cross-coupling catalyst system 'Pd(OAc)2'/2PPh3 forms a unique dinuclear PdI complex: an important entry point into catalytically competent cyclic Pd3 clusters. Chemical Science (RSC Publishing). Available at: [Link]

  • Regioselectivity – Knowledge and References. Taylor & Francis. Available at: [Link]

  • one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation. Sciforum. Available at: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Available at: [Link]

  • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. PubMed. Available at: [Link]

  • Mild and Regioselective N-Alkylation of 2-Pyridones in Water. ResearchGate. Available at: [Link]

  • N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. PMC. Available at: [Link]

  • Regioselective synthesis of 3-alkynyl-5-bromo-2-pyrones via Pd-catalyzed couplings on 3,5-dibromo-2-pyrone. PubMed. Available at: [Link]

  • Regioselective difunctionalization of pyridines via 3,4-pyridynes. RSC Publishing. Available at: [Link]

Sources

stability of 5-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile under basic hydrolysis conditions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers working with 5-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile (CAS: 1780045-62-6).[1] It addresses the chemical stability, hydrolysis pathways, and troubleshooting of this scaffold under basic conditions.

Subject: Hydrolysis Profiles, Stability Optimization, and Troubleshooting under Basic Conditions Applicable Compound: 5-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile (also referred to as 5-bromo-6-hydroxypicolinonitrile).[1] Audience: Medicinal Chemists, Process Chemists, Analytical Scientists.[1]

Diagnostic Overview: The Chemistry of the Scaffold

Before troubleshooting, it is critical to understand the electronic push-pull of this molecule. The "stability" of this compound under basic conditions is binary: the core scaffold (pyridone ring + bromine) is generally robust, but the nitrile group is highly labile and will hydrolyze to the amide or carboxylic acid depending on the severity of the pH and temperature.

Mechanistic Insight

The molecule exists in tautomeric equilibrium between the 6-oxo-1,6-dihydro form (dominant in solution) and the 2-hydroxy form.

  • The Nitrile (C-2): Electron-deficient due to the adjacent ring nitrogen. Susceptible to nucleophilic attack by

    
     even at mild temperatures.[1]
    
  • The Bromine (C-5): Located meta to the electron-withdrawing nitrile and ortho to the electron-donating oxo group. This positioning deactivates the bromine toward Nucleophilic Aromatic Substitution (

    
    ), rendering it stable against displacement by hydroxide under standard hydrolysis conditions.
    
  • The Ring: The pyridone ring is electron-rich, resisting ring-opening degradation unless subjected to extreme forcing conditions (>150°C, concentrated lye).

Reaction Pathway Visualization

The following diagram illustrates the stepwise hydrolysis and potential degradation pathways.

ReactionPathway Start Starting Material (Nitrile) Inter Intermediate (Carboxamide) Start->Inter OH- / H2O (Mild Base, <50°C) Degradation Degradation (Decarboxylation/De-Br) Start->Degradation Oxidative Stress (Air + Light) Product Target Product (Carboxylic Acid) Inter->Product OH- / H2O (Strong Base, >80°C) Product->Degradation Extreme Heat (>120°C)

Figure 1: Stepwise hydrolysis pathway from nitrile to carboxylic acid, highlighting the risk of degradation under extreme conditions.

Optimized Protocols

Do not rely on generic "nitrile hydrolysis" conditions. The solubility of the pyridone scaffold requires specific solvent systems.

Protocol A: Controlled Synthesis of the Carboxylic Acid

Target: Conversion of -CN to -COOH without debromination.[1]

  • Solvent System: Use a 1:1 mixture of Ethanol/Water or THF/Water .[1]

    • Why: The starting material has poor solubility in pure water.[1] THF or Ethanol ensures homogeneity, preventing "gummy" precipitates that trap unreacted material.[1]

  • Base: Sodium Hydroxide (NaOH), 2.0 - 4.0 equivalents (2M aqueous solution).

  • Temperature: Reflux (approx. 80-85°C).[1]

  • Time: 2 to 4 hours.

  • Workup (Critical):

    • Cool to room temperature.[1]

    • Acidify carefully with 1M HCl to pH 3-4.[1]

    • Note: The product (carboxylic acid) often precipitates as a zwitterionic solid at this pH.[1] Collect by filtration.[1]

Protocol B: Stopping at the Amide

Target: Conversion of -CN to -CONH2.

  • Reagents: NaOH (1.0 equiv) +

    
     (30%, 2.0 equiv).
    
  • Solvent: DMSO or Ethanol.[1]

  • Temperature: 0°C to Room Temperature.

  • Mechanism: The hydroperoxide anion (

    
    ) is a super-nucleophile that attacks the nitrile faster than 
    
    
    
    , stopping selectively at the amide (Radziszewski reaction).[1]

Troubleshooting Guide

Use this matrix to resolve specific issues encountered during experimentation.

SymptomProbable CauseCorrective Action
Incomplete Conversion Poor solubility of starting material.[1]Switch co-solvent to DMSO or increase Ethanol ratio.[1] Ensure vigorous stirring (700+ RPM).
Red/Brown Discoloration Oxidation of the pyridone ring (quinone formation).[1]Degas solvents with

or Argon before adding base.[1] Perform reaction under inert atmosphere.
Loss of Bromine (De-Br) Presence of transition metal contaminants or extreme heat (>130°C).[1]Use high-purity NaOH (low iron).[1] Reduce temperature to <90°C and extend reaction time if necessary.
Low Yield (Precipitation) Product is water-soluble (sodium salt form).[1]Do not extract the basic layer.[1] You must acidify to pH 3-4 to precipitate the free acid.[1] If no solid forms, saturate with NaCl and extract with EtOAc/THF (3:1).[1]
"Gummy" Solid Oligomerization or trapped solvent.[1]Triturate the crude solid with cold Acetonitrile or Methanol to remove impurities.[1]

Decision Tree for Stability Analysis

If you are assessing the stability of this compound for storage or formulation (rather than synthesis), follow this logic flow:

DecisionTree Q1 Is the pH > 9? Q2 Is Temperature > 40°C? Q1->Q2 Yes Result1 STABLE (Short term) Q1->Result1 No (Neutral/Acidic) Result2 UNSTABLE (Hydrolysis to Amide) Q2->Result2 No Result3 DEGRADATION (Hydrolysis to Acid) Q2->Result3 Yes

Figure 2: Stability logic for 5-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile in aqueous media.

Frequently Asked Questions (FAQs)

Q: Can I use Potassium Hydroxide (KOH) instead of NaOH? A: Yes. KOH is often preferred in alcoholic solvents (like Ethanol) due to higher solubility.[1] However, the reaction kinetics are similar.[1]

Q: Is the Bromine atom labile under these conditions? A: generally, no.[1] The 5-bromo position on a 6-oxo-pyridine ring is relatively stable against nucleophilic attack by hydroxide.[1] However, avoid adding reducing agents (like sodium dithionite) or transition metal catalysts (Pd, Cu), which could facilitate debromination.[1]

Q: How do I monitor the reaction? A: TLC is often difficult due to the polarity of the pyridone.

  • Recommended: Reverse Phase HPLC or LC-MS.[1]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient.[1] The Acid product will elute significantly earlier than the Nitrile starting material.

Q: The product is not precipitating upon acidification.[1] Why? A: Pyridone carboxylic acids can be amphoteric.[1] If the pH is too low (<1), the pyridine nitrogen may protonate, keeping the molecule soluble. If the pH is too high (>5), the carboxylic acid remains deprotonated. Target pH 3.5 (Isoelectric point vicinity) for optimal precipitation.

References

  • Organic Chemistry Portal. "Hydrolysis of Nitriles." (General mechanistic pathways for nitrile to amide/acid conversion).

  • PubChem Compound Summary. "5-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile" (Chemical and Physical Properties).

  • Google Patents. "Process for the preparation of pyridone carboxylic acid derivatives."[1] (Reference for industrial hydrolysis conditions of cyanopyridones).

Sources

Validation & Comparative

A Researcher's Guide to the 1H-NMR Spectral Characteristics of 5-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the expected proton nuclear magnetic resonance (1H-NMR) spectrum of 5-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile. Rather than merely presenting data, we will dissect the molecule's structure to predict the chemical shifts and coupling patterns of its protons. This predictive analysis is grounded in the fundamental principles of NMR spectroscopy and supported by comparative data from structurally related analogs. This approach serves as a powerful tool for researchers in verifying synthesis, identifying impurities, and ensuring the structural integrity of this important heterocyclic building block.

Structural and Electronic Considerations

The 1H-NMR spectrum of an organic molecule provides a detailed map of the electronic environment of each proton. For 5-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile, the key structural features influencing its spectrum are:

  • The Pyridinone Ring: The molecule exists predominantly in the 6-oxo-1,6-dihydropyridine (or 2-pyridone) tautomeric form. This aromatic-like ring system has a unique electronic distribution.

  • Electron-Withdrawing Groups: The molecule is heavily substituted with three powerful electron-withdrawing groups:

    • Carbonyl Group (C=O) at C6: Deshields adjacent protons.

    • Bromo Group (-Br) at C5: Exerts a strong deshielding effect on nearby protons due to its electronegativity.

    • Cyano Group (-CN) at C2: One of the strongest electron-withdrawing groups, it significantly lowers the electron density of the ring, causing substantial downfield shifts for nearby protons.

  • Ring Protons: There are two protons on the pyridine ring, at positions C3 and C4. Their chemical shifts and coupling will be the primary focus of our analysis.

  • Amide Proton (N-H): The proton attached to the nitrogen atom. Its signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature.

The interplay of these features results in a distinct and predictable 1H-NMR fingerprint.

Predicted 1H-NMR Spectrum and Peak Assignments

Based on the electronic effects described above, we can predict the characteristics of the three proton signals for 5-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile.

Caption: Standard workflow for acquiring a 1H-NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation: Weigh approximately 5-10 mg of 5-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile.

  • Dissolution: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl₃) in a clean vial. DMSO-d6 is often preferred for pyridinones due to better solubility and its ability to slow the exchange of the N-H proton, making it more easily observable.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer (e.g., 300 or 400 MHz).

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity and resolution.

  • Acquisition Parameters:

    • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments). [1] * Number of Scans: Acquire 16 to 64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): Set a delay of 1-2 seconds between pulses. [1] * Spectral Width: Set a spectral width appropriate for observing all expected signals (e.g., -2 to 13 ppm).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction to obtain a clean spectrum.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

    • Integrate the signals to determine the relative number of protons and pick the peak frequencies.

Conclusion

The 1H-NMR spectrum of 5-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile is characterized by three key signals: two doublets in the aromatic region (7.4-8.2 ppm) corresponding to the coupled ring protons H4 and H3, and a broad singlet in the far downfield region (>11 ppm) for the N-H proton. The precise chemical shifts are dictated by the strong electron-withdrawing nature of the cyano, bromo, and carbonyl substituents. This distinctive pattern provides a reliable method for the structural confirmation and purity assessment of this valuable synthetic intermediate.

References

  • University of Leeds. (n.d.). H NMR Spectroscopy. Available from: [Link]

Sources

comparative reactivity of 5-bromo vs 3-bromo pyridine-2-carbonitrile derivatives

[1]

Executive Summary

This guide provides a technical comparison of 5-bromo-pyridine-2-carbonitrile (5-Br-2-CN) and 3-bromo-pyridine-2-carbonitrile (3-Br-2-CN).[1] While both are electron-deficient heterocyclic building blocks, their reactivity profiles diverge significantly due to the ortho- vs. para-relationship of the bromine relative to the electron-withdrawing nitrile group.

Feature5-Bromo-pyridine-2-carbonitrile 3-Bromo-pyridine-2-carbonitrile
Electronic Status Activated (Para-like to CN)Highly Activated (Ortho to CN)
Steric Environment Unhindered (Accessible)Hindered (Ortho-substituent)
Suzuki Coupling Preferred Substrate (High Yields)Challenging (Requires active catalysts)
Li-Halogen Exchange Feasible (with care)Unstable (Prone to cyclization)

Reactivity
ModerateHigh (Inductive proximity)

Electronic & Steric Landscape

The reactivity differences stem from the specific placement of the bromine atom relative to the pyridine nitrogen and the nitrile group.[2]

Theoretical Analysis[1][5]
  • 5-Bromo (C5): The bromine is located meta to the pyridine nitrogen but para (conjugatively linked) to the nitrile group at C2. This position is electronically activated for oxidative addition but remains sterically open, allowing bulky catalysts to approach easily.

  • 3-Bromo (C3): The bromine is beta to the nitrogen and ortho to the nitrile. The proximity of the strong electron-withdrawing nitrile group (

    
     and 
    
    
    effects) makes the C3-Br bond extremely electron-deficient, theoretically accelerating oxidative addition. However, the steric wall created by the nitrile group often impedes the approach of metal centers, leading to lower turnover frequencies (TOF) with standard ligands.
Visualization of Electronic Effects

ElectronicEffectscluster_3Br3-Bromo-2-Cyanopyridine (Ortho-Effect)cluster_5Br5-Bromo-2-Cyanopyridine (Para-Like)CN_3C2-Nitrile(Strong EWG)Br_3C3-BromineCN_3->Br_3Ortho ProximityStericSteric Clash(Hindered Approach)CN_3->StericGeneratesInductiveStrong InductiveActivationCN_3->InductiveEnhancesCN_5C2-NitrileBr_5C5-BromineCN_5->Br_5Para-ConjugationResonanceResonanceActivationCN_5->ResonanceStabilizes IntermediatesAccessOpen Access(Unhindered)Br_5->AccessAllows

Caption: Diagram illustrating the competing steric and electronic forces. 3-Br suffers from steric clash despite high activation, while 5-Br offers a balanced, accessible reactive site.[1]

Reactivity Profile 1: Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura)

5-Bromo-pyridine-2-carbonitrile (The "Robust Workhorse")

The 5-bromo derivative is the industry standard for extending the pyridine ring.[1] It couples efficiently with a wide range of aryl and heteroaryl boronic acids.[3]

  • Catalyst Compatibility: Works well with standard Pd(0) sources like

    
     or 
    
    
    .
  • Yield Expectations: Typically >80% isolated yield.

  • Mechanism: Fast oxidative addition due to the electron-deficient ring, followed by unhindered transmetallation.

3-Bromo-pyridine-2-carbonitrile (The "Steric Challenge")

Coupling at the 3-position is often sluggish due to the ortho-nitrile group blocking the palladium center.[1]

  • Catalyst Requirement: Requires electron-rich, bulky phosphine ligands (e.g., S-Phos , X-Phos ) to facilitate oxidative addition and stabilize the crowded intermediate.

  • Side Reactions: Slower coupling rates can lead to competitive hydrolysis of the nitrile or protodebromination.

  • Yield Expectations: 50-70% (highly dependent on ligand choice).[1]

Experimental Data Comparison
Parameter5-Bromo Derivative3-Bromo Derivative
Catalyst

(Standard)

+ X-Phos (Specialized)
Temp/Time 80°C / 4-12 h100°C / 12-24 h
Typical Yield 85-95%60-75%
Major Byproduct Homocoupling (minor)Protodebromination / Hydrolysis

Reactivity Profile 2: Lithium-Halogen Exchange[1]

This is the most critical safety and stability differentiator.

The Instability of 3-Lithio-2-Cyanopyridine

Attempting a standard lithium-halogen exchange on the 3-bromo isomer is hazardous to the yield.[1] The resulting species places a nucleophilic lithium atom ortho to the electrophilic nitrile.

  • Pathway: Rapid intramolecular nucleophilic attack of the C3-Li onto the nitrile carbon.

  • Result: Formation of a cyclic imine anion, leading to dimerization or decomposition into tars.

  • Mitigation: Must be performed at -78°C with in situ electrophile trapping (Barbier conditions), or via magnesium-halogen exchange (Turbo-Grignard) which is less aggressive.[1]

The Stability of 5-Lithio-2-Cyanopyridine

The 5-bromo isomer forms a lithiated species where the lithium is spatially distant (para-like) from the nitrile.[1]

  • Stability: Significantly more stable at -78°C.[1]

  • Risk: The primary risk is intermolecular attack of the butyl lithium on the nitrile (nucleophilic addition), rather than intramolecular cyclization.

  • Protocol: Requires non-nucleophilic bases or very fast exchange rates (using

    
    -BuLi) to outcompete nitrile addition.[1]
    

LiExchangecluster_3Li3-Bromo Pathway (Unstable)cluster_5Li5-Bromo Pathway (Stable)startPrecursor SelectionLi33-Lithio-2-Cyanopyridinestart->Li3n-BuLi, -78°CLi55-Lithio-2-Cyanopyridinestart->Li5n-BuLi, -78°CCycRAPID CYCLIZATION(Intramolecular Attack)Li3->Cyck_fastDecompComplex Mixtures/TarsCyc->DecompTrapElectrophile Trapping(E+)Li5->TrapStable IntermediateProdC5-Functionalized ProductTrap->Prod

Caption: Reaction pathway divergence. The 3-lithio species self-destructs via cyclization, whereas the 5-lithio species is sufficiently long-lived for trapping.[1]

Experimental Protocols

Protocol A: Robust Suzuki Coupling of 5-Bromo-pyridine-2-carbonitrile

Objective: Synthesis of 5-phenylpyridine-2-carbonitrile.

  • Setup: Charge a reaction vial with 5-bromo-pyridine-2-carbonitrile (1.0 equiv), phenylboronic acid (1.2 equiv), and

    
      (2.0 equiv).
    
  • Solvent: Add a degassed mixture of 1,4-dioxane/water (4:1, 0.2 M concentration).

  • Catalyst: Add

    
      (3-5 mol%).
    
  • Reaction: Heat to 80°C for 6 hours under inert atmosphere (

    
    ).
    
  • Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over

    
     and concentrate.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient). Expected Yield: 88-92% .

Protocol B: Controlled Functionalization of 3-Bromo-pyridine-2-carbonitrile (via Turbo-Grignard)

Objective: Avoid cyclization during metallation.

  • Setup: Flame-dry a flask and purge with Argon.

  • Reagent: Dissolve 3-bromo-pyridine-2-carbonitrile (1.0 equiv) in anhydrous THF. Cool to -40°C (Note: Li-exchange requires -78°C, Mg-exchange is more tolerant but slower).[1]

  • Exchange: Dropwise addition of

    
      (Turbo Grignard, 1.1 equiv). Stir for 30 min.
    
    • Why? The Mg-species is less nucleophilic than the Li-species, reducing the rate of attack on the nitrile.

  • Trapping: Add the electrophile (e.g., aldehyde or ketone) rapidly.

  • Warming: Allow to warm to 0°C slowly over 1 hour.

  • Quench: Sat.

    
     solution.
    

References

  • Li, J. J., & Gribble, G. W. (2002). Palladium in Heterocyclic Chemistry. Pergamon Press.[1] (General reference for Pyridine couplings).

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.[1] (Reference for Li-Halogen exchange stability).

  • Smith, M. R., et al. (2005). Sterically-directed borylation of cyanoarenes. National Institutes of Health (NIH) / PMC. [Link]

  • PubChem. (2025).[1][4][5] 5-Bromopyridine-2-carbonitrile Compound Summary. National Library of Medicine. [Link]

HPLC Method Development for Purity Analysis of Pyridine Carbonitrile Intermediates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, developing a robust High-Performance Liquid Chromatography (HPLC) method for pyridine carbonitrile intermediates (e.g., 2-cyano, 3-cyano, and 4-cyanopyridine) requires navigating a complex set of physicochemical challenges. These intermediates are critical building blocks in the synthesis of active pharmaceutical ingredients (APIs) such as kinase inhibitors and antiretrovirals.

This guide objectively compares column chemistries and mobile phase strategies, explaining the mechanistic causality behind each chromatographic choice to help you build a self-validating, highly reproducible purity assay.

Mechanistic Challenges: The Dual Nature of Pyridine Carbonitriles

To develop an effective method, we must first understand the molecular behavior of the analyte. Pyridine carbonitriles present two conflicting chromatographic challenges:

  • Silanol Interactions (The Pyridine Ring): The basic nitrogen lone pair on the pyridine ring has a strong affinity for acidic, unreacted silanol groups on the surface of silica-based stationary phases. This secondary interaction is the primary cause of severe peak tailing[1].

  • Extreme pKa Shifts (The Cyano Group): While unsubstituted pyridine has a pKa of ~5.2, the strongly electron-withdrawing carbonitrile (-C≡N) group drastically reduces the basicity of the ring. For example, the pKa of 3-cyanopyridine is approximately 1.45[2], and 4-cyanopyridine is 1.90[3].

The Causality of pH: Because the analyte pKa is between 1.4 and 1.9, operating at a standard mobile phase pH of 3.0 leaves the molecule entirely unprotonated (neutral). While this aids hydrophobic retention, the residual silanols on the column (pKa ~3.5–4.5) may still be partially ionized, leading to unpredictable secondary interactions. Controlling this requires highly specific column chemistries or aggressive pH adjustments.

Column Chemistry Comparison: C18 vs. PFP vs. Polar-Embedded

When standard hydrophobic retention fails to resolve positional isomers or produces asymmetric peaks, selecting an orthogonal stationary phase is required.

Standard C18 (Octadecylsilane)

C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. Because positional isomers of pyridine carbonitrile have identical molecular weights and nearly identical partition coefficients (LogP), C18 phases often fail to resolve them. Furthermore, unless aggressively end-capped, C18 columns are highly susceptible to silanol-induced tailing with these compounds[4].

PFP (Pentafluorophenyl)

PFP phases are exceptionally well-suited for halogenated and polar aromatic compounds. The highly electronegative fluorine atoms create a uniquely polarized surface that offers multiple retention mechanisms: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 interactions, strong dipole-dipole interactions, and hydrogen bonding. This orthogonal selectivity allows PFP columns to easily achieve baseline resolution of closely related pyridine carbonitrile isomers that co-elute on a C18[5].
Polar-Embedded C18 (e.g., Shield RP18)

Polar-embedded columns incorporate a hydrophilic functional group (such as an amide, urea, or carbamate) near the silica surface, beneath the C18 chain. This embedded group creates a virtual "shield" of water molecules that blocks the basic pyridine nitrogen from interacting with residual silanols, resulting in perfect peak symmetry without the need for ion-pairing reagents[1].

Quantitative Performance Comparison
Column ChemistryPrimary Retention MechanismIsomer Resolution (Rs)Tailing Factor (Tf)Best Use Case
Standard C18 Hydrophobic (Dispersive)< 1.5 (Co-elution)1.6 - 2.2Routine assay of high-purity single isomers
PFP (Pentafluorophenyl) Hydrophobic,

, Dipole-Dipole
> 2.5 (Baseline)1.1 - 1.3Resolving positional isomers and polar impurities
Polar-Embedded C18 Hydrophobic, H-bonding Shield1.5 - 2.01.0 - 1.2High-throughput purity analysis requiring perfect peak shape

Mobile Phase Optimization: The Methanol vs. Acetonitrile Rule

When utilizing a PFP column to resolve pyridine carbonitriles, the choice of organic modifier is critical.

The Causality: Acetonitrile is an aprotic solvent containing its own carbonitrile group (C≡N) with


 electrons. If used as the mobile phase, acetonitrile will actively compete with the pyridine carbonitrile analyte for the 

and dipole binding sites on the PFP stationary phase, effectively masking the column's unique selectivity. The Solution: Methanol, a protic solvent lacking

electrons, does not compete for these binding sites. Switching from acetonitrile to methanol on a PFP column dramatically enhances the resolution of aromatic isomers[6].

Step-by-Step Method Development Protocol

The following protocol is designed as a self-validating system. By incorporating System Suitability Testing (SST) directly into the workflow, the method verifies its own reliability before sample analysis begins.

Step 1: Sample and Standard Preparation

  • Prepare a resolution standard containing 2-cyano, 3-cyano, and 4-cyanopyridine at 0.1 mg/mL each in the initial mobile phase (e.g., 90% Water / 10% Methanol).

  • Filter all samples through a 0.22 µm PTFE syringe filter to protect the column frit.

Step 2: Chromatographic Setup

  • Column: PFP (Pentafluorophenyl), 150 x 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0). Rationale: A pH of 2.0 is well below the pKa of the silica silanols (3.5), ensuring they are fully protonated and neutral, thereby eliminating peak tailing.

  • Mobile Phase B: 100% Methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Diode Array Detector recommended for peak purity analysis).

Step 3: Gradient Optimization

  • Run a generic screening gradient: 5% B to 95% B over 15 minutes.

  • Identify the elution window of the carbonitrile intermediates.

  • Flatten the gradient slope within the elution window (e.g., 10% B to 40% B over 10 minutes) to maximize the dipole-dipole interaction time on the PFP phase.

Step 4: System Suitability Testing (Self-Validation) Before analyzing unknown batches, inject the resolution standard 5 times. The system is only validated for use if it meets the following criteria:

  • Resolution (Rs): > 2.0 between all positional isomers.

  • Tailing Factor (Tf): < 1.5 for all peaks.

  • Injection Precision: %RSD of peak areas < 2.0%.

Method Development Decision Workflow

HPLC_Workflow Start Start: Pyridine Carbonitrile Analysis pKa Assess Analyte pKa (Typically 1.4 - 1.9) Start->pKa Screening Column Screening (C18 vs. PFP) pKa->Screening C18_Path C18 Column Screening->C18_Path PFP_Path PFP Column Screening->PFP_Path Eval_C18 Assess Peak Shape (Tf > 1.5?) C18_Path->Eval_C18 Eval_PFP Assess Isomer Resolution (Rs > 2.0?) PFP_Path->Eval_PFP Fix_Tailing Lower pH to 2.0 or Add TEA Eval_C18->Fix_Tailing Yes (Silanol Activity) Validate Method Validation (ICH Q2 Guidelines) Eval_C18->Validate No Fix_Res Switch ACN to Methanol (Enhance Dipole Interactions) Eval_PFP->Fix_Res No (Co-elution) Eval_PFP->Validate Yes Fix_Tailing->Validate Fix_Res->Validate

Systematic HPLC method development workflow for pyridine carbonitrile intermediates.

References

  • Title: Exploring the selectivity of C18 phases with Phenyl and PFP functionality Source: MAC-MOD Analytical URL: [Link]

  • Title: A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes Source: LCGC International URL: [Link]

  • Title: Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns Source: Shimadzu URL: [Link]

Sources

A Comparative Guide to the Biological Activity of Pyridone and Hydroxypyridine Tautomers: From Chemical Principles to Therapeutic Implications

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the subtle interplay of molecular structure and biological function is paramount. Among the various structural phenomena that can profoundly influence a molecule's therapeutic efficacy, tautomerism stands out as a critical, yet often overlooked, factor. This guide provides an in-depth technical comparison of the biological activities of pyridone and hydroxypyridine tautomers, a common and highly significant tautomeric pair in medicinal chemistry. We will explore the fundamental principles governing their equilibrium, the resulting differences in their physicochemical properties, and, most importantly, the impact of these differences on their interactions with biological targets. This analysis is supported by experimental data and case studies of established drugs, offering a comprehensive resource for the rational design of novel therapeutics.

The Dynamic Equilibrium: Pyridone vs. Hydroxypyridine

Pyridone and hydroxypyridine exist in a dynamic equilibrium, readily interconverting through the migration of a proton. This tautomerism is not a mere chemical curiosity; it dictates the molecule's electronic distribution, aromaticity, and hydrogen bonding capabilities, all of which are critical determinants of its biological activity.

The position of this equilibrium is highly sensitive to the molecular environment. In the gas phase and non-polar solvents, the hydroxypyridine form, which is aromatic, tends to be more stable.[1] However, in polar solvents, such as water, and in the solid state, the equilibrium shifts significantly towards the pyridone form.[1] This is a crucial consideration in drug design, as the physiological environment is aqueous.

Caption: Tautomeric equilibrium of 2-hydroxypyridine and 2-pyridone.

Physicochemical Properties: A Tale of Two Tautomers

The structural differences between pyridone and hydroxypyridine tautomers give rise to distinct physicochemical properties, which in turn influence their pharmacokinetic and pharmacodynamic profiles.

PropertyHydroxypyridine TautomerPyridone TautomerSignificance in Drug Action
Aromaticity AromaticNon-aromaticAromatic systems have distinct electronic properties and can engage in π-π stacking interactions with biological targets.
Dipole Moment LowerHigherA higher dipole moment generally leads to increased water solubility and can influence interactions with polar residues in a binding pocket.
Hydrogen Bonding H-bond donor (OH) and acceptor (N)H-bond donor (NH) and acceptor (C=O)The nature and geometry of hydrogen bonding are critical for specific recognition by biological targets.
Acidity/Basicity More acidic (phenolic OH)Less acidic (amide NH)The ionization state of a molecule at physiological pH affects its solubility, membrane permeability, and binding to targets.

Comparative Biological Activity: Case Studies

Directly comparing the biological activity of two rapidly interconverting tautomers can be challenging. A common strategy in medicinal chemistry is to "lock" the tautomeric form by methylation, creating either an O-methylated hydroxypyridine or an N-methylated pyridone. This allows for a more direct assessment of the intrinsic activity of each form.

Case Study 1: Ciclopirox Olamine - An Antifungal Agent

Ciclopirox olamine is a broad-spectrum antifungal agent belonging to the hydroxypyridone class.[2] Its mechanism of action involves the chelation of polyvalent metal cations, such as Fe3+, which are essential cofactors for enzymes involved in fungal metabolism.[3]

The active form of ciclopirox is the pyridone tautomer. The N-H and C=O groups of the pyridone ring are crucial for its metal-chelating activity. The drug's efficacy is attributed to its ability to disrupt cellular processes that are dependent on these metal ions, such as mitochondrial electron transport and energy production.[3] The hydroxypyridine tautomer, with its O-H and ring nitrogen, would have a different coordination geometry and is not considered the primary active species.

Ciclopirox_MOA Ciclopirox Ciclopirox (Pyridone Tautomer) Fe3 Fe³⁺ Ciclopirox->Fe3 Chelation Enzymes Metal-dependent Enzymes Fe3->Enzymes Cofactor for Mitochondria Mitochondrial Function Enzymes->Mitochondria Essential for Cell Fungal Cell Death Mitochondria->Cell Leads to

Caption: Mechanism of action of Ciclopirox.

Case Study 2: Milrinone - A Phosphodiesterase III Inhibitor

Milrinone is a phosphodiesterase III (PDE3) inhibitor used in the treatment of heart failure.[4] PDE3 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger in cardiac muscle cells.[5] By inhibiting PDE3, milrinone increases intracellular cAMP levels, leading to increased cardiac contractility and vasodilation.[6][7]

The pyridone structure of milrinone is essential for its inhibitory activity. The lactam ring mimics the phosphodiester bond of cAMP, allowing it to bind to the active site of PDE3. The specific arrangement of hydrogen bond donors and acceptors in the pyridone ring facilitates a tight and selective interaction with the enzyme. The hydroxypyridine tautomer would not fit as effectively into the active site and would lack the key interactions necessary for potent inhibition.

Milrinone_MOA Milrinone Milrinone (Pyridone Tautomer) PDE3 Phosphodiesterase III (PDE3) Milrinone->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Contraction Increased Cardiac Contraction PKA->Contraction Promotes

Caption: Mechanism of action of Milrinone.

Experimental Protocols

Determination of Tautomeric Equilibrium by ¹H NMR Spectroscopy

Objective: To quantify the ratio of pyridone to hydroxypyridine tautomers in a given solvent.

Methodology:

  • Sample Preparation: Dissolve a known concentration of the compound in the deuterated solvent of interest (e.g., DMSO-d₆, CDCl₃, D₂O).

  • NMR Acquisition: Acquire a ¹H NMR spectrum at a constant temperature.

  • Signal Integration: Identify distinct signals corresponding to each tautomer. For example, the N-H proton of the pyridone and the O-H proton of the hydroxypyridine will have characteristic chemical shifts.

  • Quantification: Integrate the signals for each tautomer. The ratio of the integrals is directly proportional to the molar ratio of the tautomers in the solution.[8]

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

  • Serial Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature and for a sufficient duration to allow for microbial growth.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[9][10]

Conclusion: A Guiding Principle for Drug Design

The tautomerism between pyridones and hydroxypyridines is a fundamental principle with profound implications for drug discovery and development. The predominance of the pyridone tautomer in aqueous environments, coupled with its distinct physicochemical properties, often makes it the biologically relevant form for many therapeutic targets. As demonstrated by the case studies of ciclopirox olamine and milrinone, the specific hydrogen bonding and electronic characteristics of the pyridone ring can be critical for high-affinity binding and potent biological activity.

For drug development professionals, a thorough understanding of this tautomeric equilibrium is not merely an academic exercise but a practical necessity. By considering the influence of the physiological environment on tautomer preference and by designing molecules that present the optimal tautomeric form to the biological target, researchers can significantly enhance the efficacy and selectivity of novel therapeutics. The experimental protocols outlined in this guide provide a framework for the empirical determination of tautomeric ratios and the assessment of biological activity, empowering scientists to make data-driven decisions in the pursuit of innovative medicines.

References

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. Available at: [Link]

  • Herbicidal Activity of Mimosine and Its Derivatives. (2013). Semantic Scholar. Available at: [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2023). STAR Protocols. Available at: [Link]

  • Tautomerism occurrence and intrinsic importance in the development of new drugs. (n.d.). sisgeenco. Available at: [Link]

  • Keto-enol tautomerism in the development of new drugs. (2024). Frontiers in Chemical Biology. Available at: [Link]

  • Topical Ciclopirox Olamine 1%: Revisiting a Unique Antifungal. (n.d.). PMC. Available at: [Link]

  • Keto-enol tautomerism in the development of new drugs. (n.d.). OUCI. Available at: [Link]

  • Milrinone. (2023). StatPearls - NCBI Bookshelf. Available at: [Link]

  • The Chemistry and Biological Activities of Mimosine: A Review. (2016). PubMed. Available at: [Link]

  • What should you know about ciclopirox olamine? (2025). Typology. Available at: [Link]

  • Milrinone causes inhibition of phosphodiesterase Ⅲ enzyme which... (n.d.). ResearchGate. Available at: [Link]

  • Ciclopirox and Ciclopirox Olamine: Antifungal Agents in Dermatology with Expanding Therapeutic Potential. (2024). ResearchGate. Available at: [Link]

  • Milrinone and Amrinone - Inotropes - Pharmacology. (n.d.). Picmonic. Available at: [Link]

  • What is the mechanism of Ciclopirox olamine? (2024). Patsnap Synapse. Available at: [Link]

  • Herbicidal Activity of Mimosine and Its Derivatives. (2013). Semantic Scholar. Available at: [Link]

  • Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives. (2018). PubMed. Available at: [Link]

  • Biological Activities of 3,4,5-Trihydroxypiperidines and their N- and O-Derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. (n.d.). PMC. Available at: [Link]

  • Milrinone. (2024). WikiAnesthesia. Available at: [Link]

  • Synthesis and Biological Activity of O-Methyl Derivatives of Thyroid Hormones. (n.d.). Journal of Biological Chemistry. Available at: [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). PMC. Available at: [Link]

  • Two New 4-Hydroxy-2-pyridone Alkaloids with Antimicrobial and Cytotoxic Activities from Arthrinium sp. GZWMJZ-606 Endophytic with Houttuynia cordata Thunb. (2023). MDPI. Available at: [Link]

  • Phosphodiesterase Inhibitors. (n.d.). CV Pharmacology. Available at: [Link]

  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. (2016). PMC. Available at: [Link]

  • Anthelmintic Effect of Leucaena leucocephala Extract and Its Active Compound, Mimosine, on Vital Behavioral Activities in Caenorhabditis elegans. (2022). MDPI. Available at: [Link]

  • Mimosine accumulation in Leucaena leucocephala in response to stress signaling molecules and acute UV exposure. (2019). PubMed. Available at: [Link]

  • Decoding the Structure-Activity Relationship of the Dopamine D3 Receptor-Selective Ligands Using Machine and Deep Learning Appro. (n.d.). ChemRxiv. Available at: [Link]

  • Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors. (2022). MDPI. Available at: [Link]

  • Tautomerization between pyridones and hydroxypyridines. (n.d.). ResearchGate. Available at: [Link]

  • Effect of Methylation on 2-Hydroxypyridine in Ground State: Theoretical Study. (2018). TSI Journals. Available at: [Link]

  • A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods. (n.d.). PMC. Available at: [Link]

  • 2-Pyridone. (n.d.). Wikipedia. Available at: [Link]

  • dopamine [Ligand Id: 940] activity data from GtoPdb and ChEMBL. (n.d.). EMBL-EBI. Available at: [Link]

  • Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. (2022). PMC. Available at: [Link]

  • A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. (2025). ResearchGate. Available at: [Link]

  • O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. (n.d.). ScienceDirect. Available at: [Link]

  • Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. (2024). PubMed. Available at: [Link]

  • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (2013). PubMed. Available at: [Link]

  • P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. (2024). Organic Chemistry Portal. Available at: [Link]

Sources

Advanced Characterization Guide: LC-MS Fragmentation of 5-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Profile[1]

This guide provides an in-depth technical analysis of the LC-MS fragmentation behavior of 5-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile (CAS: 1780045-62-6). Unlike generic spectral databases, this document focuses on the causality of fragmentation—linking structural motifs (pyridone ring, nitrile group, bromine substituent) to observed mass spectral signals.

We compare ionization modes (ESI+ vs. ESI-) and outline a self-validating protocol for identifying this compound in complex matrices (e.g., reaction mixtures or biological fluids).

Molecular Specifications
FeatureDetailImpact on LC-MS
Formula C₆H₃BrN₂ODistinct isotopic pattern (¹²C, ⁷⁹Br/⁸¹Br).[1]
MW (Monoisotopic) 197.94 (⁷⁹Br) / 199.94 (⁸¹Br)Doublet precursor ions separated by 2 Da.
Tautomerism Lactam (Oxo)

Lactim (Hydroxy)
"Oxo" form drives characteristic CO loss; "Hydroxy" form drives acidity (ESI- sensitivity).
pKa (Predicted) ~6.5 - 7.5 (Amide NH)Critical: Ionizes readily in Negative Mode (ESI-) .

Experimental Protocol: Self-Validating LC-MS Workflow

To ensure reproducibility, follow this standardized setup. The "Self-Validating" aspect relies on the distinct bromine isotope signature (


 ratio of 

and

) which acts as an internal quality check.
Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (promotes protonation for ESI+; use 10mM Ammonium Acetate pH 5 for ESI-).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 5 minutes. (Polarity of the amide/nitrile group suggests early-to-mid elution).

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI).[2]

  • Mode: Switching Mode (+/-) recommended during development; Negative Mode preferred for quantitation due to high acidity of the NH proton.

  • Collision Energy (CE): Stepped CE (10, 20, 40 eV) to capture both parent survival and deep fragmentation.

Fragmentation Mechanism & Pathway Analysis[4]

The fragmentation of 5-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile is governed by the stability of the pyridone ring and the lability of the carbonyl and nitrile groups.

Primary Fragmentation Channels
  • Neutral Loss of CO (28 Da): The most diagnostic pathway for 2-pyridones. The ring contracts, expelling carbon monoxide.

    • Transition:

      
      
      
  • Neutral Loss of HCN (27 Da): Characteristic of the nitrile (-CN) group. Often occurs after the initial ring opening or contraction.

    • Transition:

      
      
      
  • Radical Loss of Br• (79/81 Da): Observed at high collision energies. The C-Br bond is weaker than the aromatic C-H or C-N bonds.

Visualizing the Pathway

The following diagram illustrates the stepwise degradation logic, essential for structural confirmation.

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 199 / 201 (1:1 Isotope Ratio) Fragment1 [M+H - CO]+ (Pyridone Ring Contraction) m/z 171 / 173 Parent->Fragment1 - CO (28 Da) Low CE (10-20 eV) Fragment_Br [M+H - Br]•+ m/z 120 Parent->Fragment_Br - Br• (Radical Loss) High CE Fragment2 [M+H - CO - HCN]+ (Loss of Nitrile) m/z 144 / 146 Fragment1->Fragment2 - HCN (27 Da) Med CE (20-30 eV) Fragment3 [M+H - CO - HCN - HBr]+ (Debromination) m/z 64 Fragment2->Fragment3 - HBr (80/82 Da) High CE (>40 eV)

Figure 1: Proposed ESI+ fragmentation pathway showing the sequential loss of Carbon Monoxide and Hydrogen Cyanide, characteristic of cyano-pyridones.

Comparative Performance Guide

This section objectively compares the analysis of 5-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile against alternative approaches and ionization modes.

Comparison: ESI Positive vs. ESI Negative Mode

Choosing the correct polarity is the single most important decision for sensitivity.

FeatureESI Positive (+) ESI Negative (-) Verdict
Primary Ion

(m/z 199/201)

(m/z 197/199)
Negative Mode is often superior for 2-pyridones.
Mechanism Protonation on Nitrile N or Amide O.Deprotonation of Amide NH.The NH proton is highly acidic due to electron-withdrawing -CN and -Br groups.
Background Noise Generally Higher (Solvent adducts).Generally Lower.ESI- offers better S/N ratio.
Fragmentation Rich structural info (CO, HCN loss).Often limited (stable anion).Use ESI+ for Structural ID ; Use ESI- for Quantitation .
Comparison: LC-MS vs. GC-MS

Why LC-MS is the preferred alternative for this specific molecule.

  • GC-MS Limitations: The tautomeric "hydroxy/oxo" group and the polar nitrile make this molecule semi-volatile and prone to tailing or thermal degradation in a GC inlet. Derivatization (e.g., TMS capping) would be required, adding a sample prep step.

  • LC-MS Advantages: Analyzes the native molecule directly in solution. No derivatization required. Preserves the bromine isotope pattern without interference from silylation reagents.

Data Summary: Diagnostic Ions

Use this table to program your Mass Spectrometer's "Targeted MS2" or MRM (Multiple Reaction Monitoring) list.

Ion Typem/z (⁷⁹Br)m/z (⁸¹Br)Origin / Mechanism
Precursor (ESI+) 198.9 200.9 Protonated Molecule

Fragment 1 170.9172.9Loss of CO (Lactam ring collapse)
Fragment 2 143.9145.9Loss of CO + HCN (Nitrile cleavage)
Precursor (ESI-) 196.9 198.9 Deprotonated Molecule

Fragment (ESI-) 78.9 / 80.978.9 / 80.9Bromide ion

(High Energy)

References

  • McLafferty, F. W., & Tureček, F. (1993).[3] Interpretation of Mass Spectra. University Science Books. (Standard text establishing rules for CO and HCN loss in nitrogen heterocycles).

  • RSC Publishing. (1970). The fragmentation of some 2-pyridones induced by electron impact. Journal of the Chemical Society B.

  • National Institute of Standards and Technology (NIST).Mass Spectral Library (NIST23).
  • University of Saarland. Interpretation of Mass Spectra: Fragmentation Mechanisms.

  • ChemicalBook. 5-Bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Spectral Data. (Analogous compound data used for validation).

Sources

A Senior Application Scientist's Guide to the Selection and Qualification of Reference Standards for 5-bromo-6-hydroxypyridine-2-carbonitrile Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 5-bromo-6-hydroxypyridine-2-carbonitrile serves as a critical building block in the synthesis of various novel therapeutic agents. Consequently, the rigorous identification, quantification, and control of its impurities are mandated by global regulatory bodies. This guide provides an in-depth comparison and a set of best practices for the selection and in-house qualification of impurity reference standards, ensuring analytical data integrity and robust regulatory compliance. We will delve into the common impurities, compare commercially available standards, and provide detailed experimental protocols for their verification and application.

The Critical Role of Impurity Reference Standards

The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2) and Q7, establish a stringent framework for controlling impurities in new drug substances. An impurity is defined as any component present in the drug substance that is not the desired chemical entity. These can arise from starting materials, by-products of the synthesis, or degradation.

For an intermediate like 5-bromo-6-hydroxypyridine-2-carbonitrile, effective impurity control is paramount as these impurities can be carried through subsequent synthetic steps, potentially compromising the final API's safety and efficacy. High-quality, well-characterized reference standards are the bedrock of any analytical method used for impurity profiling. They are essential for:

  • Peak Identification: Confirming the identity of impurity peaks in a chromatogram.

  • Method Validation: Establishing key validation parameters such as specificity, linearity, limit of detection (LOD), and limit of quantitation (LOQ).

  • Accurate Quantitation: Serving as the external standard against which the amount of impurity in a sample is measured.

Identifying Potential Impurities of 5-bromo-6-hydroxypyridine-2-carbonitrile

Understanding the synthetic pathway is fundamental to predicting potential impurities. While the specific proprietary synthesis routes may vary, a common approach to synthesizing substituted pyridines can involve cyclization reactions and subsequent functional group modifications. Based on common synthetic methodologies, potential process-related impurities could include:

  • Starting Material Carryover: Unreacted precursors to the pyridine ring.

  • Isomeric Impurities: Positional isomers formed during the bromination or hydroxylation steps (e.g., 3-bromo-2-hydroxy-6-cyanopyridine).

  • Over-brominated Species: Di-brominated pyridine derivatives.

  • Hydrolysis Products: Conversion of the nitrile group (-CN) to a carboxylic acid (-COOH) or amide (-CONH2), forming 5-bromo-6-hydroxypyridine-2-carboxylic acid or its amide.

For the purpose of this guide, we will focus on a plausible hydrolysis-related impurity: 5-bromo-6-hydroxypyridine-2-carboxylic acid .

Comparison of Commercially Available Reference Standards

The selection of a reference standard supplier is a critical decision. The quality of the standard directly impacts the reliability of your analytical data. Key selection criteria include the comprehensiveness of the Certificate of Analysis (CofA), demonstrated purity, and the extent of characterization.

Below is a comparative table of representative commercial suppliers for the parent compound and potential impurities.

ParameterSupplier A (e.g., LGC Standards)Supplier B (e.g., Toronto Research Chemicals)Supplier C (e.g., Cayman Chemical)
Product 5-bromo-6-hydroxypyridine-2-carbonitrile5-bromo-6-hydroxypyridine-2-carbonitrile5-bromo-6-hydroxypyridine-2-carbonitrile
Stated Purity >99% (HPLC)>98%>98%
Characterization Data on CofA HPLC, ¹H NMR, Mass Spectrometry, IR¹H NMR, Mass SpectrometryHPLC, ¹H NMR
Certification ISO 17034 Accredited (as applicable)Certificate of AnalysisCertificate of Analysis
Traceability Quantitatively determined against a primary standardCharacterized in-houseCharacterized in-house
Availability of Impurity Standards Often provides a catalog of related impuritiesExtensive catalog of metabolites and impuritiesStrong catalog, often with biological activity data

Analysis: For critical quantitative work, a supplier providing a comprehensive CofA with data from orthogonal analytical techniques (e.g., HPLC, NMR, and MS) is preferable. Accreditation under ISO 17034 provides the highest level of assurance for the competence of the manufacturer and the certified values of the reference material.

Experimental Workflow for In-House Qualification

Even when purchased from a reputable vendor, it is a crucial verification step to qualify a new lot of an impurity reference standard within your own laboratory, using your own systems. This ensures the material is suitable for its intended use.

Workflow for New Reference Standard Qualification

G cluster_0 In-House Qualification Workflow A Receive New Lot of Impurity Reference Standard B Review Vendor's Certificate of Analysis (CofA) A->B Initial Check C Perform Identity Confirmation (e.g., MS, ¹H NMR) B->C Verification Step 1 D Perform Purity Analysis (e.g., HPLC-UV, qNMR) C->D Verification Step 2 E Compare In-House Data with CofA Specifications D->E Data Reconciliation F Decision: Qualify or Reject? E->F G Qualified for Use: Document & Release F->G Meets Criteria H Rejected: Contact Supplier & Investigate F->H Discrepancy Found

Caption: Workflow for the in-house qualification of a new impurity reference standard.

Protocol 1: Identity Confirmation via Mass Spectrometry

Objective: To confirm the molecular weight of the 5-bromo-6-hydroxypyridine-2-carbonitrile reference standard.

  • Sample Preparation: Prepare a 100 µg/mL solution of the reference standard in a 50:50 acetonitrile:water mixture with 0.1% formic acid. The acid helps in the ionization process.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

  • Infusion: Infuse the sample directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data in positive ion mode. The expected [M+H]⁺ ion for C₆H₃BrN₂O is m/z 198.9505 and 200.9485, reflecting the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br).

  • Analysis: Verify that the observed mass is within a 5 ppm tolerance of the theoretical mass and that the isotopic distribution pattern is consistent with the presence of one bromine atom.

Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the reference standard and establish a chromatographic profile.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). The C18 chemistry provides good retention for moderately polar aromatic compounds.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate. A gradient is used to ensure the elution of any potential impurities with different polarities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Temperature control ensures run-to-run reproducibility of retention times.

    • Detector: UV-Vis detector at 280 nm. This wavelength is chosen based on the UV absorbance maxima of the pyridine ring system.

    • Injection Volume: 5 µL.

  • Sample Preparation: Prepare a stock solution of the reference standard at 1.0 mg/mL in methanol. Dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition (95:5 Water:Acetonitrile).

  • Analysis: Inject the sample and integrate all peaks observed in the chromatogram.

  • Purity Calculation: Calculate the area percent purity by dividing the area of the main peak by the total area of all peaks.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    This result should be compared directly with the purity value reported on the vendor's CofA. Any significant discrepancy (>0.5%) warrants further investigation.

Conclusion and Best Practices

The integrity of any pharmaceutical impurity analysis is fundamentally linked to the quality of the reference standards used. While commercial suppliers provide a vital resource, their data should not be accepted without internal verification.

Key Recommendations for Researchers:

  • Prioritize Certified Reference Materials (CRMs): Whenever available, choose CRMs from accredited providers (e.g., ISO 17034). These offer the highest level of accuracy and traceability.

  • Perform Orthogonal In-House Verification: Always qualify new reference standards using at least two different analytical techniques (e.g., chromatography and spectroscopy). This provides a robust, self-validating system.

  • Maintain a Reference Standard Lifecycle Program: Properly document the receipt, qualification, storage, and periodic re-qualification of all reference standards to ensure their continued fitness for use.

  • Consult Regulatory Guidelines: Stay current with the latest expectations from regulatory bodies like the FDA, EMA, and the guidance provided by the ICH.

By implementing these rigorous selection and qualification procedures, scientists and drug development professionals can ensure that their analytical data is accurate, reproducible, and defensible, ultimately safeguarding the quality and safety of the final pharmaceutical product.

References

  • ICH Harmonised Tripartite Guideline Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Harmonised Tripartite Guideline Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • General Chapter <1225>: Validation of Compendial Procedures. United States Pharmacopeia (USP). [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility with which we manage our chemical reagents, from acquisition to disposal. This guide provides a detailed, experience-driven protocol for the proper disposal of 5-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile, ensuring the safety of laboratory personnel and the preservation of our environment. The procedures outlined herein are grounded in established safety principles for handling halogenated, nitrile-containing heterocyclic compounds.

Hazard Profile and Risk Assessment: Understanding the "Why"

5-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile is a substituted pyridinone, a class of compounds widely used in medicinal chemistry. Its structure, however, presents specific hazards that must be understood to be mitigated. The presence of a bromine atom, a nitrile group, and a pyridinone ring system dictates its toxicological and reactive profile.

Based on available safety data, this compound is classified with the GHS07 pictogram, indicating it is an irritant and harmful.[1] The primary hazards are:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The causality behind these hazards is rooted in its chemical functionalities. The nitrile group (-CN) is a classic toxicophore which can, under harsh conditions like combustion or reaction with strong acids, potentially release highly toxic hydrogen cyanide gas.[2] The brominated aromatic system contributes to its irritant properties and persistence, a common trait among halogenated organic compounds.[3][4] Therefore, all handling and disposal procedures must be designed to prevent ingestion, inhalation, and skin/eye contact.

Table 1: Chemical and Hazard Identification

Property Value Source(s)
IUPAC Name 5-bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile [1]
CAS Number 1780045-62-6 [1]
Molecular Formula C₆H₃BrN₂O [1]
Molecular Weight 199.01 g/mol [1]
Appearance White to yellow powder or crystals [5]
GHS Pictogram GHS07: Harmful/Irritant [1]

| Signal Word | Warning |[1] |

Pre-Disposal Operations: Personal Protective Equipment (PPE) and Segregation

Before handling the waste, establishing a robust safety barrier through appropriate PPE is non-negotiable. The goal is to eliminate all routes of exposure.

Table 2: Mandatory Personal Protective Equipment (PPE)

PPE Category Specification Rationale and Citation
Eye/Face Protection Chemical safety goggles or glasses meeting EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards. Protects against dust particles causing serious eye irritation.[6][7]
Skin Protection Nitrile rubber gloves and a lab coat. Prevents skin contact and subsequent irritation. Nitrile gloves are recommended for handling pyridine-like compounds.[6][8]

| Respiratory Protection | NIOSH/MSHA or EN 149 approved respirator. | Required if handling large quantities or if dust formation is likely, to prevent respiratory tract irritation.[6] |

Waste Segregation: The First Step in Disposal

Proper disposal begins at the point of generation. Isolate waste 5-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile to prevent inadvertent and dangerous reactions with incompatible chemicals.

  • Dedicated Waste Container: Designate a specific, clearly labeled container for this compound and materials contaminated with it.[6]

  • Labeling: The container must be labeled "Hazardous Waste" and include the full chemical name: "5-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile".[6]

  • Incompatible Materials: Store this waste stream away from strong oxidizing agents, strong acids, and strong bases.[9][10] Accidental mixing can lead to exothermic reactions or the release of toxic gases.[11]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as regulated hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [8] On-site chemical neutralization by untrained personnel is strongly discouraged due to the risk of generating more hazardous byproducts. The protocol below details the process for preparing the waste for collection by a licensed environmental waste management service.

Workflow for Waste Management

G cluster_prep Preparation & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste: - Pure Compound - Contaminated Labware - Spill Debris B Don Appropriate PPE (See Table 2) A->B C Select a Designated, Compatible Waste Container B->C D Transfer Waste into Container (Minimize Dust) C->D E Securely Seal the Container D->E F Label Container: 'Hazardous Waste' + Chemical Name E->F G Store in a Designated, Well-Ventilated Area F->G H Segregate from Incompatible Materials (Acids, Bases, Oxidizers) G->H I Arrange for Collection by a Licensed Waste Disposal Service H->I J Complete Waste Manifest/ Documentation as Required I->J

Caption: Waste Disposal Workflow for 5-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile.

Experimental Protocol for Waste Handling:

  • Segregation and Collection:

    • Collect all waste solid 5-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile, including residues from reaction vessels.

    • Any labware (e.g., filter paper, weigh boats, pipette tips) or PPE (e.g., gloves) that is grossly contaminated must also be collected as solid hazardous waste.[12][13]

  • Containerization:

    • Place the collected solid waste into a high-density polyethylene (HDPE) or glass container that can be securely sealed.[11][14]

    • Ensure the container is in good condition, free from cracks or damage.

    • Do not fill the container beyond 90% of its capacity to prevent over-pressurization or spills.[11]

  • Decontamination of Empty Reagent Bottles:

    • Empty containers that held this compound are also considered hazardous waste.[15]

    • To render the container non-hazardous for disposal as regular trash, it must be triple-rinsed.[13]

    • Procedure: a. Add a suitable solvent (e.g., acetone or acetonitrile) to the container, amounting to approximately 5-10% of the container's volume. b. Securely cap and shake the container to rinse all interior surfaces. c. Pour the rinsate into a designated "Halogenated Organic Solvent Waste" container. This rinsate is hazardous waste. [13][15] d. Repeat this rinsing process two more times. e. After the final rinse, allow the container to air dry in a chemical fume hood. f. Deface or remove the original label before disposing of the clean, empty container in the appropriate recycling or trash stream, as per institutional guidelines.[13]

  • Storage and Pickup:

    • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area or central waste storage facility.[16]

    • The storage area must be cool, dry, well-ventilated, and away from heat sources or direct sunlight.[8]

    • Follow your institution's procedures to schedule a pickup by its environmental health and safety (EHS) department or a contracted waste disposal company.[13]

Emergency Procedures: Spill Response

Accidents happen. A prepared response is critical to mitigating the risk from a spill.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or if dust is airborne.

  • Ventilate: Ensure the area is well-ventilated, preferably by working within a certified chemical fume hood.[8]

  • Don PPE: Wear the full PPE as specified in Table 2.

  • Contain and Clean:

    • Gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.[8]

    • Carefully sweep up the solid material and absorbent mixture.[6] Avoid aggressive actions that could generate dust.

    • Place the collected material into a sealed, labeled hazardous waste container.[6]

  • Decontaminate:

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by a thorough wash with soap and water.[6]

    • All materials used for cleanup (absorbent, cloths, contaminated PPE) must be placed in the hazardous waste container.[13]

By adhering to this comprehensive guide, researchers can ensure that the disposal of 5-Bromo-6-oxo-1,6-dihydropyridine-2-carbonitrile is conducted with the highest standards of safety, responsibility, and scientific integrity.

References

  • Earth Safe PPE. (2025, November 7). How to Dispose of Nitrile Gloves?. [Link]

  • Shimizu, S., Imamura, Y., & Ueki, T. (2014). Incompatibilities between N-Bromosuccinimide and Solvents. Organic Process Research & Development. [Link]

  • PubChemLite. 5-bromo-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile. [Link]

  • Organic Syntheses. (2024, December 18). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines. [Link]

  • Thermo Fisher Scientific. (2025, October 16). SAFETY DATA SHEET: 3-Bromo-4,5-dimethoxybenzonitrile. [Link]

  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines. [Link]

  • Princeton University Environmental Health & Safety. Chemical Incompatibility Chart. [Link]

  • ResearchGate. Incompatibilities between N-Bromosuccinimide and Solvents. [Link]

  • University of Nevada, Reno. Partial List of Chemical Incompatibilities. [Link]

  • Dan The Lab Safety Man. Chemical Incompatibility Chart. [Link]

  • University of Wisconsin–Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Loba Chemie. PYRIDINE FOR HPLC / UV SPECTROSCOPY. [Link]

  • Handling Laboratory Waste. Handling Laboratory Waste. [Link]

  • Washington State University. Pyridine Standard Operating Procedure. [Link]

  • ETH Zürich. (2022, June 6). Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. [Link]

  • California Department of Toxic Substances Control. Chemicals of Emerging Concern. [Link]

  • Api, A. M., et al. (2013). Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays. Regulatory Toxicology and Pharmacology. [Link]

  • National Research Council. (2002). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 2. [Link]

  • LITFL. (2020, November 3). Anticoagulant Rodenticides. [Link]

  • Medbullets. (2024, May 11). Toxicology - Drugs. [Link]

  • U.S. Environmental Protection Agency. Substance Registry Services. [Link]

  • Wu, Z., et al. (2020). Exposure pathways, levels and toxicity of polybrominated diphenyl ethers in humans: A review. Environmental Research. [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。